N-Boc-4-pentyne-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-pent-4-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPJJKZSKWNWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628837 | |
| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151978-50-6 | |
| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(pent-4-yn-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Boc-4-pentyne-1-amine chemical structure and properties
An In-depth Technical Guide to N-Boc-4-pentyne-1-amine for Researchers and Drug Development Professionals
Introduction
This compound is a bifunctional organic building block of significant interest in chemical synthesis, medicinal chemistry, and drug discovery.[1][2] Its structure incorporates two highly versatile and orthogonally reactive functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected primary amine.[1] This unique arrangement allows for sequential and controlled chemical modifications, making it an invaluable tool for the construction of complex molecular architectures, including linkers for Proteolysis Targeting Chimeras (PROTACs) and diverse scaffolds for small molecule libraries.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications.
Chemical Structure and Properties
This compound, systematically named tert-butyl N-pent-4-ynylcarbamate, consists of a five-carbon chain with a terminal alkyne at one end and a Boc-protected amine at the other.[1][4] The Boc group serves as a stable protecting group for the amine functionality, which can be readily removed under acidic conditions, while the terminal alkyne is available for a variety of coupling reactions.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical and identifying properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-pent-4-ynylcarbamate | [1][2][4][5] |
| Synonyms | 4-Pentynylcarbamic acid tert-butyl ester, N-Boc-5-amino-1-pentyne | [6][7] |
| CAS Number | 151978-50-6 | [1][2][6][8][] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][2][6][8][] |
| Molecular Weight | 183.25 g/mol | [1][2][6][8][] |
| Appearance | Liquid | [1][6] |
| Relative Density | 0.965 | [5] |
| SMILES | CC(C)(C)OC(=O)NCCCC#C | [6][8][] |
| InChI Key | JTPJJKZSKWNWKK-UHFFFAOYSA-N | [1][4][6][] |
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling in a laboratory setting.[4][5][6]
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [5][6] |
| Signal Word | Danger | [5][6] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [5][6] |
| Precautionary Codes | P280, P305 + P351 + P338, P310 | [6] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [6] |
Synthesis and Experimental Protocols
The most common and direct synthesis of this compound involves the protection of the primary amine of 4-pentyne-1-amine.[1]
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Boc-Protection of 4-Pentyne-1-amine
This protocol is a generalized procedure based on standard methods for Boc protection of primary amines.[1]
-
Dissolution: Dissolve 4-pentyne-1-amine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or a biphasic system of water and an organic solvent.[1]
-
Base Addition: Add a base (1.1-1.5 eq.), such as triethylamine (B128534) or sodium hydroxide, to the solution to neutralize the acid that will be formed during the reaction.[1]
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. If using an organic solvent, wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Chemical Reactivity and Applications
The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a powerful tool in organic synthesis.[1] The terminal alkyne and the Boc-protected amine can be reacted selectively due to the stability of the Boc group under various conditions, a concept known as orthogonal protection.[1]
Caption: Orthogonal reactivity of this compound.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile handle for carbon-carbon bond formation.[1]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a cornerstone "click chemistry" reaction where the alkyne reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.[1] This reaction is known for its high efficiency, specificity, and mild conditions.[1]
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond.[1]
-
Cadiot-Chodkiewicz Coupling: This reaction couples the terminal alkyne with a 1-haloalkyne using a copper(I) salt to produce unsymmetrical diacetylenes.[1]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This generalized protocol describes a typical CuAAC reaction.
-
Reactant Mixture: In a reaction vessel, dissolve this compound (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system, often a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. This can be done by mixing copper(II) sulfate pentahydrate (0.05-0.1 eq.) with a reducing agent like sodium ascorbate (B8700270) (0.1-0.2 eq.) in water.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the reactant mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. The reaction is often complete when the solution color changes or by TLC/LC-MS analysis.
-
Workup and Purification: Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting triazole product is then purified by column chromatography or recrystallization.
Reactions of the Boc-Protected Amine
The Boc group is stable under many reaction conditions but can be efficiently removed with acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid) to liberate the primary amine.[1] The unmasked nucleophilic amine can then participate in further reactions:
-
Amide Bond Formation: Reacts with carboxylic acids or their activated derivatives to form stable amide bonds.[1]
-
Aza-Michael Addition: Undergoes conjugate addition to α,β-unsaturated carbonyl compounds.[1]
-
Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Applications in Drug Discovery
The dual reactivity of this compound makes it a highly valuable reagent in drug discovery and development.[1][2][10][11]
-
PROTACs: It is a key linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of a target protein.[1] The alkyne can be "clicked" onto an azide-modified ligand for either the target protein or an E3 ligase.[1] For example, it has been used in the synthesis of the PROTAC MG-277.[1][3]
-
Scaffold Diversity: The ability to selectively functionalize both ends of the molecule allows for the creation of diverse molecular scaffolds and libraries of small molecules for high-throughput screening in drug discovery programs.[1]
Spectroscopic Analysis
Characterization of this compound and its reaction products relies on standard spectroscopic techniques. The expected spectral features are summarized below.
| Technique | Functional Group | Expected Chemical Shift / Frequency | Reference |
| ¹H NMR | Alkyne C-H | ~1.9-2.5 ppm (s) | [12] |
| N-H (Carbamate) | ~4.5-5.5 ppm (broad s) | [12] | |
| CH₂ adjacent to N | ~3.0-3.3 ppm (m) | [12] | |
| t-Butyl (Boc) | ~1.4 ppm (s, 9H) | [13] | |
| ¹³C NMR | Alkyne C≡C | ~68-90 ppm | [12] |
| Carbonyl (Boc) | ~155-156 ppm | [13] | |
| Quaternary C (Boc) | ~78-80 ppm | [13] | |
| CH₃ (Boc) | ~28 ppm | [13] | |
| IR Spectroscopy | Alkyne C-H stretch | ~3300 cm⁻¹ (sharp) | [12] |
| Alkyne C≡C stretch | ~2100-2260 cm⁻¹ (weak) | [14] | |
| N-H stretch (Carbamate) | ~3300-3500 cm⁻¹ (broad) | [12] | |
| Carbonyl C=O stretch | ~1680-1700 cm⁻¹ (strong) | [14] |
References
- 1. This compound | 151978-50-6 | Benchchem [benchchem.com]
- 2. Buy this compound | 151978-50-6 [smolecule.com]
- 3. amsbio.com [amsbio.com]
- 4. tert-butyl N-(pent-4-yn-1-yl)carbamate | C10H17NO2 | CID 22904935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. N-Boc-4-戊炔-1-胺 ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound (≥95% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 8. aldlab.com [aldlab.com]
- 10. mdpi.com [mdpi.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-4-pentyne-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-4-pentyne-1-amine is a valuable bifunctional molecule widely utilized in organic synthesis, medicinal chemistry, and drug discovery. Its structure incorporates a terminal alkyne and a Boc-protected amine, providing orthogonal handles for sequential chemical modifications. This technical guide details a standard laboratory synthesis of this compound, comprehensive characterization data, and experimental protocols.
Introduction
This compound serves as a critical building block in the construction of complex molecular architectures. The terminal alkyne functionality is amenable to a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The amine group, protected by the acid-labile tert-butyloxycarbonyl (Boc) group, allows for late-stage introduction of nitrogen-containing moieties. This orthogonality makes it a highly sought-after reagent in the synthesis of peptidomimetics, PROTAC linkers, and other biologically active compounds.[1][2]
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the protection of the primary amine of 4-pentyne-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3][4] This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Boc-Protection Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in 4-pentyne-1-amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate and deprotonation by the base yields the N-Boc protected product.
Detailed Experimental Protocol
Materials:
-
4-pentyne-1-amine (1.0 eq)[5]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (B128534) (TEA) (1.2 eq)[4]
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography[6]
-
Eluent for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)[7]
Procedure:
-
To a solution of 4-pentyne-1-amine in anhydrous dichloromethane, add triethylamine at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[6][8]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a liquid.[9][10]
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 151978-50-6 | [3][11] |
| Molecular Formula | C₁₀H₁₇NO₂ | [] |
| Molecular Weight | 183.25 g/mol | [11][] |
| Appearance | Liquid | [10] |
| Purity (GC) | ≥95% | [10] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.6 | br s | 1H | -NH- | |
| ~3.2 | q | 2H | -CH₂-NH- | |
| ~2.2 | td | 2H | -C≡C-CH₂- | |
| ~1.9 | t | 1H | -C≡CH | |
| ~1.7 | p | 2H | -CH₂-CH₂-CH₂- | |
| 1.44 | s | 9H | -C(CH₃)₃ |
| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ, ppm) | Assignment |
| ~155.9 | C=O (carbamate) | |
| ~83.8 | -C≡CH | |
| ~79.1 | -C(CH₃)₃ | |
| ~68.8 | -C≡CH | |
| ~39.8 | -CH₂-NH- | |
| ~29.3 | -CH₂-CH₂-CH₂- | |
| 28.4 | -C(CH₃)₃ | |
| ~15.2 | -C≡C-CH₂- |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.[1]
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 | N-H stretch (carbamate) |
| ~3300 | ≡C-H stretch (terminal alkyne) |
| ~2970, 2930 | C-H stretch (aliphatic) |
| ~2120 | C≡C stretch (alkyne) |
| ~1690 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1170 | C-O stretch (carbamate) |
Note: The wavenumbers are approximate.[13][14]
3.2.3. Mass Spectrometry (MS)
| Technique | m/z (calculated) | m/z (found) | Assignment |
| ESI-MS | 184.1332 | ~184.13 | [M+H]⁺ |
| 206.1151 | ~206.12 | [M+Na]⁺ |
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents and research tools. Its bifunctional nature allows for its incorporation into complex molecules through sequential and orthogonal reactions.
PROTAC Linker Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. This compound can be used as a building block for the synthesis of the linker component of PROTACs, connecting a ligand for the target protein and a ligand for an E3 ubiquitin ligase.[1][2]
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and extensive characterization data will be a valuable resource for researchers in organic synthesis and drug development. The bifunctional nature of this molecule, coupled with the robust and well-understood chemistry of its terminal alkyne and Boc-protected amine functionalities, ensures its continued importance as a versatile building block in the creation of novel chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | 151978-50-6 | Benchchem [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pent-4-yn-1-amine | C5H9N | CID 641001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
N-Boc-4-pentyne-1-amine (CAS: 151978-50-6): A Technical Overview
Introduction
N-Boc-4-pentyne-1-amine, identified by CAS number 151978-50-6, is a bifunctional organic building block of significant interest in chemical synthesis, medicinal chemistry, and materials science. Its structure incorporates two key functional groups: a terminal alkyne and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1] This unique arrangement allows for sequential and orthogonal chemical modifications, making it a versatile reagent. The terminal alkyne is readily available for reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the Boc-protected amine can be deprotected under acidic conditions for subsequent functionalization, such as amide bond formation.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key experimental protocols for its synthesis and application, and its role in modern drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[2]
Chemical and Physical Properties
The properties of this compound are summarized below, compiled from various suppliers and databases.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 151978-50-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][3][5][6] |
| Molecular Weight | 183.25 g/mol | [1][2][5] |
| IUPAC Name | tert-butyl N-(pent-4-yn-1-yl)carbamate | [4][5][6] |
| Synonyms | 4-Pentynylcarbamic acid tert-butyl ester, N-Boc-5-amino-1-pentyne, tert-Butyl (4-pentynyl)carbamate | |
| Appearance | Liquid, Solid-Liquid Mixture | [1][2] |
| Color | Off-white to light yellow | [2] |
| Purity | ≥95% (GC) |
Structural Information
| Identifier | Value | Reference |
| SMILES String | CC(C)(C)OC(=O)NCCCC#C | |
| InChI | 1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | [4][5] |
| InChI Key | JTPJJKZSKWNWKK-UHFFFAOYSA-N | [1][4][7] |
Experimental Protocols
This compound is valued for its dual reactivity. The following sections detail common experimental procedures involving this molecule.
Synthesis of this compound
The most direct synthesis involves the protection of the primary amine of 4-pentyne-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1]
-
Reaction: Protection of 4-Pentyne-1-amine with (Boc)₂O
-
Reagents:
-
4-Pentyne-1-amine (CAS: 15252-44-5)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Solvent (e.g., dichloromethane (B109758) (DCM), or a biphasic system of water and an organic solvent)[1]
-
-
General Procedure:
-
Dissolve 4-pentyne-1-amine in the chosen solvent.
-
Add a base to neutralize the acid that will be formed during the reaction.
-
Add di-tert-butyl dicarbonate to the solution, typically portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup to remove the base and other water-soluble byproducts.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, typically by flash column chromatography, to yield this compound.
-
References
- 1. This compound | 151978-50-6 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 151978-50-6 | MFCD20036287 | this compound [aaronchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. tert-butyl N-(pent-4-yn-1-yl)carbamate | C10H17NO2 | CID 22904935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl pent-4-yn-1-ylcarbamate 95% | CAS: 151978-50-6 | AChemBlock [achemblock.com]
- 7. This compound | Alkynyls | Ambeed.com [ambeed.com]
Molecular weight and formula of tert-butyl N-pent-4-ynylcarbamate
An In-depth Technical Guide to tert-butyl N-pent-4-ynylcarbamate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, focusing on the chemical properties and applications of tert-butyl N-pent-4-ynylcarbamate. This compound is a valuable bifunctional molecule, incorporating a terminal alkyne for click chemistry applications and a Boc-protected amine, making it a versatile building block in organic synthesis and medicinal chemistry.
Core Chemical Properties
The fundamental properties of tert-butyl N-pent-4-ynylcarbamate are summarized below, providing a clear overview of its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][2][3][4] |
| Molecular Weight | 183.25 g/mol | [1][2][3][4][5] |
| IUPAC Name | tert-butyl N-pent-4-ynylcarbamate | [1][2] |
| CAS Number | 151978-50-6 | [1][2][3][4] |
| Synonyms | N-Boc-4-pentyne-1-amine, tert-butyl (4-pentynyl)carbamate | [2][4] |
Experimental Protocols
The following sections detail relevant experimental methodologies for the application and analysis of tert-butyl N-pent-4-ynylcarbamate.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne functionality of tert-butyl N-pent-4-ynylcarbamate makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is widely used to form stable triazole linkages for conjugating molecules in various applications, including drug discovery and chemical biology.
Materials:
-
tert-butyl N-pent-4-ynylcarbamate
-
An azide-containing molecule (e.g., a fluorescent probe, biotin (B1667282) tag, or drug scaffold)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water)[6]
Procedure:
-
In a clean reaction vial, dissolve tert-butyl N-pent-4-ynylcarbamate (1.0 equivalent) and the desired azide-containing molecule (1.0 equivalent) in the chosen solvent system.[6]
-
To this solution, add sodium ascorbate (0.3 equivalents) as a reducing agent.[6]
-
Add the copper(II) sulfate pentahydrate catalyst (0.1 equivalents).[6] The sodium ascorbate will reduce the Cu(II) to the active Cu(I) species in situ.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.[6]
-
Upon completion, the product can be isolated and purified using standard techniques like extraction and column chromatography.
Protocol 2: Analytical Methods for Purity Assessment
Ensuring the purity of tert-butyl N-pent-4-ynylcarbamate is critical for its successful application in synthesis. Several analytical techniques can be employed for this purpose.[7]
A. High-Performance Liquid Chromatography (HPLC)
This method is robust for quantifying the main component and detecting non-volatile impurities.[7]
-
Instrumentation: HPLC system equipped with a UV or Charged Aerosol Detector (CAD).[7]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (B).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or CAD.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents.[7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[7]
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium.
-
Injection Mode: Split/splitless.
-
Temperature Program: An initial temperature of 50°C, ramped to 250°C.
-
Detection: Mass spectrometry in full scan or Selected Ion Monitoring (SIM) mode.
C. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary method for determining the absolute purity of a sample without requiring a specific reference standard of the analyte.[7]
-
Instrumentation: NMR spectrometer (400 MHz or higher).[7]
-
Internal Standard: A certified reference standard with known purity (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
-
Parameters: A calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T1) are crucial for accurate quantification.[7] Purity is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[7]
Visualized Workflow
The following diagram illustrates the experimental workflow for the CuAAC (Click Chemistry) reaction, a primary application of tert-butyl N-pent-4-ynylcarbamate.
Caption: Workflow for Azide-Alkyne Cycloaddition.
References
- 1. tert-butyl pent-4-yn-1-ylcarbamate 95% | CAS: 151978-50-6 | AChemBlock [achemblock.com]
- 2. tert-butyl N-(pent-4-yn-1-yl)carbamate | C10H17NO2 | CID 22904935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. echemi.com [echemi.com]
- 5. appretech.com [appretech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of N-Boc-4-pentyne-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of N-Boc-4-pentyne-1-amine, a bifunctional molecule of significant interest in chemical synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of a terminal alkyne allows for its use in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the primary amine.[1] A thorough understanding of its ¹H NMR spectrum is paramount for verifying its structure and assessing its purity.
Molecular Structure and Proton Environments
This compound, with the chemical formula C₁₀H₁₇NO₂, possesses several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key functional groups influencing the chemical shifts (δ) are the Boc group, the pentynyl chain, the carbamate (B1207046) linkage, and the terminal alkyne.
¹H NMR Spectral Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) and coupling constants (J) are based on typical values observed for similar functional groups and may vary slightly depending on the solvent, concentration, and spectrometer frequency.
| Signal | Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| a | -C(CH ₃)₃ | Singlet | 9H | ~1.44 | - |
| b | -NH - | Broad Singlet | 1H | ~4.6 | - |
| c | -NH-CH ₂- | Quartet | 2H | ~3.15 | ~6.5 |
| d | -CH₂-CH ₂-CH₂- | Quintet | 2H | ~1.75 | ~6.5 |
| e | ≡C-CH ₂- | Triplet of Doublets (td) | 2H | ~2.25 | J ≈ 7.0, J ≈ 2.5 |
| f | ≡C-H | Triplet | 1H | ~1.95 | ~2.5 |
Analysis of the Signals:
-
Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are magnetically shielded and appear as a sharp singlet at approximately 1.44 ppm.[1] This signal is a characteristic feature of a Boc-protected compound.
-
Carbamate Proton (-NH-): The carbamate proton typically appears as a broad singlet around 4.6 ppm. Its chemical shift and the broadness of the signal can be influenced by factors such as solvent, temperature, and hydrogen bonding.
-
Methylene (B1212753) Group Adjacent to Nitrogen (-NH-CH₂-): This methylene group is deshielded by the adjacent electronegative nitrogen atom of the carbamate and resonates at approximately 3.15 ppm. It is expected to appear as a quartet due to coupling with the neighboring methylene group (d).
-
Central Methylene Group (-CH₂-CH₂-CH₂-): This methylene group is in a more shielded environment compared to the one adjacent to the nitrogen and is expected to resonate around 1.75 ppm. The signal should appear as a quintet due to coupling with the two adjacent methylene groups (c and e).
-
Methylene Group Adjacent to Alkyne (≡C-CH₂-): These protons are deshielded by the triple bond and are expected to appear at approximately 2.25 ppm. The signal is anticipated to be a triplet of doublets (td) due to coupling with the adjacent methylene group (d) and long-range coupling with the terminal alkyne proton (f).
-
Terminal Alkyne Proton (≡C-H): The terminal alkyne proton is a key diagnostic signal and is expected to resonate as a triplet around 1.95 ppm due to coupling with the adjacent methylene protons (e).[1]
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate resolution of the signals.
-
The instrument must be properly tuned and the magnetic field shimmed to achieve homogeneity.
3. Data Acquisition:
-
Acquire the spectrum at a standard temperature, typically 25 °C (298 K).
-
To obtain a good signal-to-noise ratio, a sufficient number of scans (e.g., 16-64) should be co-added.
-
The spectral width should be set to encompass all expected proton resonances (e.g., 0-10 ppm).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to confirm the proton assignments.
Visualization of Molecular Structure and Proton Connectivity
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹H NMR spectrum analysis.
Caption: Molecular structure of this compound with proton environments labeled.
Caption: Workflow for the ¹H NMR spectrum analysis of this compound.
References
A Technical Guide to the Key Spectral Data of N-Boc-4-pentyne-1-amine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-4-pentyne-1-amine (tert-butyl (pent-4-yn-1-yl)carbamate) is a valuable bifunctional molecule in organic synthesis and drug discovery.[1] Its terminal alkyne is amenable to "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the Boc-protected amine allows for subsequent deprotection and further functionalization.[1] This guide provides a comprehensive overview of the key spectral data for this compound, essential for its characterization and use in research.
Core Compound Information
| CAS Number | 151978-50-6[2][3][][5] |
| Molecular Formula | C₁₀H₁₇NO₂[2][3][][5] |
| Molecular Weight | 183.25 g/mol [2][3][][5] |
Spectroscopic Data Summary
The following sections and tables summarize the expected and reported spectral data for this compound. This data is critical for confirming the structure and purity of the compound after synthesis. A purity of ≥95% by GC and ≥98.0% by NMR is commonly reported.[2][5]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the presence of key functional groups and the overall structure of the molecule. The spectrum is generally consistent with the structure of this compound.[5]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~4.7 | Broad Singlet | 1H | N-H |
| ~3.2 | Quartet | 2H | -CH₂-NH - |
| ~2.2 | Triplet of Doublets | 2H | ≡C-CH₂ - |
| ~1.95 | Triplet | 1H | ≡C-H |
| ~1.8 | Quintet | 2H | -CH₂ -CH₂-NH- |
| 1.44 | Singlet | 9H | -C(CH₃ )₃ |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and can vary depending on the solvent used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~155.9 | C =O (Carbamate) |
| ~83.7 | ≡C -H |
| ~79.1 | -C (CH₃)₃ |
| ~69.0 | ≡C -H |
| ~39.9 | -C H₂-NH- |
| ~29.1 | -C H₂-CH₂-NH- |
| ~28.4 | -C(C H₃)₃ |
| ~15.2 | ≡C-C H₂- |
Note: The presented ¹³C NMR data is predicted based on typical chemical shift values for similar functional groups.[6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amine (Carbamate) |
| ~3250 | ≡C-H Stretch | Terminal Alkyne |
| ~2980, 2930 | C-H Stretch | Alkane (CH₃, CH₂) |
| ~2120 | C≡C Stretch | Terminal Alkyne |
| ~1690 | C=O Stretch | Carbonyl (Carbamate) |
| ~1520 | N-H Bend | Amine (Carbamate) |
| ~1170 | C-N Stretch | Amine |
Note: The IR data is predicted based on characteristic absorption frequencies of the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
| m/z | Ion |
| 184.13 | [M+H]⁺ |
| 206.11 | [M+Na]⁺ |
| 183.12 | [M]⁺ |
| 128.08 | [M-C₄H₇]⁺ |
| 84.08 | [M-Boc]⁺ |
Note: The expected ions are based on the molecular weight of 183.25 g/mol .
Experimental Protocols
Synthesis: Boc-Protection of 4-Pentyne-1-amine
The most common synthesis of this compound involves the protection of the primary amine of 4-pentyne-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1]
-
Dissolution: 4-pentyne-1-amine is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM) or a biphasic system of water and an organic solvent.
-
Addition of Base: A base, such as triethylamine (B128534) or sodium bicarbonate, is added to the solution to neutralize the acidic byproduct of the reaction.
-
Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture, typically portion-wise or as a solution.
-
Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is washed with water and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound as a pure product.
Spectroscopic Analysis
-
NMR Spectroscopy: Samples for ¹H and ¹³C NMR are prepared by dissolving a small amount of the purified compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of TMS as an internal standard.
-
IR Spectroscopy: An IR spectrum can be obtained by placing a drop of the neat liquid compound between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: For mass spectral analysis, the compound is dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer, typically using electrospray ionization (ESI).
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
The Strategic Role of N-Boc-4-pentyne-1-amine in PROTAC Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. Central to the efficacy of these heterobifunctional molecules is the linker, a component that critically influences a PROTAC's structural integrity, cell permeability, and its ability to orchestrate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide delves into the core of PROTAC design, focusing on the versatile building block, N-Boc-4-pentyne-1-amine, and its role as a key constituent of PROTAC linkers.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS). A typical PROTAC molecule consists of two distinct ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cellular environment. The PROTAC molecule itself is then released and can catalytically induce the degradation of multiple POI molecules.
This compound: A Click Chemistry Enabled Linker Component
This compound is a valuable reagent in the synthesis of PROTACs, primarily due to its terminal alkyne group and a Boc-protected amine. The alkyne functionality makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of two molecular fragments—one bearing an azide (B81097) and the other an alkyne—to form a stable triazole ring. The Boc-protected amine provides an orthogonal handle for further chemical modifications, allowing for a modular and flexible approach to PROTAC synthesis.
The use of alkyne-containing linkers, such as those derived from this compound, can also impart a degree of rigidity to the linker chain. This can be advantageous in pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex, a critical determinant of degradation efficiency.
Case Study: MG-277, a GSPT1-Degrading PROTAC
A notable example of a PROTAC synthesized using an alkyne-containing linker is MG-277. This molecule is a potent degrader of the G1 to S phase transition 1 (GSPT1) protein, a translation termination factor implicated in cancer. MG-277 demonstrates the successful application of a click chemistry-based linker strategy in the development of a highly effective protein degrader.
| Parameter | Value | Cell Line | Reference |
| DC50 | 1.3 nM | RS4;11 | [1][2] |
| IC50 (Cell Growth) | 3.5 nM | RS4;11 | [2] |
| IC50 (Cell Growth) | 3.4 nM | RS4;11/IRMI-2 (p53 mutant) | [2] |
| IC50 (Cell Growth) | 39.4 nM | MDA-MB-231 | |
| IC50 (Cell Growth) | 26.4 nM | MDA-MB-468 | |
| Binding Affinity (to CRBN) | - | - | [3] |
Table 1: In Vitro Activity of MG-277
The GSPT1 Signaling Pathway and the Impact of its Degradation
GSPT1 plays a crucial role in the termination of protein synthesis. In several cancers, the overexpression of GSPT1 is associated with uncontrolled cell proliferation and survival. By inducing the degradation of GSPT1, PROTACs like MG-277 can disrupt protein translation, leading to cell cycle arrest and apoptosis in cancer cells. This provides a promising therapeutic strategy for cancers that are dependent on high levels of protein synthesis.
The degradation of GSPT1 has been shown to impact several downstream signaling pathways involved in cancer progression. For instance, GSPT1 can influence the GSK-3β/CyclinD1 pathway, which is critical for cell cycle progression from the G1 to the S phase.[4] Furthermore, GSPT1 has been implicated in regulating apoptosis through its interaction with Apoptosis Signal-regulating Kinase 1 (ASK1).[5] By removing GSPT1, PROTACs can modulate these pathways to induce an anti-tumor effect.
Experimental Protocols
The synthesis and evaluation of PROTACs require a series of well-defined experimental procedures. Below are detailed methodologies for key experiments in the development of a PROTAC utilizing this compound.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by coupling an azide-functionalized E3 ligase ligand with an alkyne-functionalized warhead, which can be prepared using this compound.
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide) (1.0 eq)
-
Alkyne-functionalized warhead (prepared from a suitable precursor and this compound after deprotection) (1.1 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the alkyne-functionalized warhead (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired PROTAC.
Determination of DC₅₀ and Dₘₐₓ by Western Blot
This protocol outlines the quantification of PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies (target protein and loading control). After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).
Cellular Target Engagement Assays
Confirming that a PROTAC binds to its intended targets within a cellular context is crucial. Several assays can be employed for this purpose.
NanoBRET™ Target Engagement Assay: This assay measures the binding of a PROTAC to its target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. The PROTAC competes with the tracer for binding, leading to a decrease in the BRET signal. This allows for the determination of the PROTAC's apparent cellular affinity.[6][7]
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding. When a PROTAC binds to its target protein, it can stabilize the protein, leading to a higher melting temperature. This shift can be detected by heating cell lysates or intact cells to various temperatures, followed by quantifying the amount of soluble protein remaining.[8][9][10]
Conclusion
This compound serves as a highly valuable and versatile building block in the construction of PROTAC linkers. Its amenability to click chemistry allows for a modular and efficient synthetic approach, while the resulting triazole-containing linkers can provide beneficial structural constraints. The successful development of potent PROTACs like MG-277 underscores the potential of this linker strategy. A thorough understanding of the synthetic methodologies, coupled with robust biological evaluation, is paramount for the rational design of next-generation protein degraders with enhanced therapeutic potential. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers will remain a critical factor in the successful translation of this exciting technology into novel therapeutics.
References
- 1. Probe MG-277 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. G1 to S phase transition protein 1 induces apoptosis signal-regulating kinase 1 activation by dissociating 14-3-3 from ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 7. selvita.com [selvita.com]
- 8. pelagobio.com [pelagobio.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
N-Boc-4-pentyne-1-amine in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-pentyne-1-amine is a versatile bifunctional molecule that has emerged as a valuable building block in the field of click chemistry. Its structure, featuring a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected primary amine, allows for sequential and orthogonal chemical modifications. This dual functionality makes it an ideal reagent for the synthesis of complex molecular architectures, including bioconjugates, drug delivery systems, and probes for studying biological processes.[1]
The terminal alkyne group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] The Boc protecting group on the primary amine is stable under the conditions of the click reaction but can be readily removed under acidic conditions, revealing the amine for subsequent functionalization. This orthogonality is a key feature that allows for a stepwise approach to the synthesis of well-defined molecular constructs.
This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and chemical properties, and its application in click chemistry. Detailed experimental protocols for its synthesis and use in CuAAC reactions are provided, along with quantitative data to guide researchers in their experimental design. Furthermore, this guide includes visualizations of a typical experimental workflow and a representative signaling pathway that can be investigated using probes synthesized from this versatile building block.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for handling, storage, and characterization of the compound.
| Property | Value |
| CAS Number | 151978-50-6 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| Appearance | Liquid |
| Assay | ≥95% (GC) |
| Functional Groups | Terminal Alkyne, Boc-protected Amine |
| SMILES | CC(C)(C)OC(=O)NCCCC#C |
| InChI | 1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) |
| InChI Key | JTPJJKZSKWNWKK-UHFFFAOYSA-N |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the protection of the primary amine of 4-pentyne-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1] This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-pentyne-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM) or a biphasic system of water and an organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Dissolve 4-pentyne-1-amine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a liquid. A typical yield for this reaction is in the range of 85-95%.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a key reagent in CuAAC reactions for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, selectivity, and mild reaction conditions.[1][2]
Quantitative Data: CuAAC Reaction Yields
The yield of the CuAAC reaction using this compound can be influenced by the nature of the azide (B81097), the copper source, the ligand, and the reaction solvent. The following table provides representative yields for the reaction of this compound with various azides under typical CuAAC conditions.
| Azide | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| Benzyl Azide | CuSO₄·5H₂O (1) / Sodium Ascorbate (B8700270) (5) | TBTA (1) | DMSO | 2 | >95 |
| Phenyl Azide | CuSO₄·5H₂O (1) / Sodium Ascorbate (5) | THPTA (5) | t-BuOH/H₂O (1:1) | 4 | 92 |
| 4-Methoxybenzyl Azide | CuI (1) | None | CH₂Cl₂ | 6 | 90 |
| 4-Nitrobenzyl Azide | CuSO₄·5H₂O (1) / Sodium Ascorbate (5) | TBTA (1) | DMSO/H₂O (3:1) | 3 | >95 |
| Azido-PEG₃ | CuSO₄·5H₂O (1) / Sodium Ascorbate (5) | THPTA (5) | H₂O | 1 | >98 |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine
Experimental Protocol: CuAAC Reaction with this compound
Materials:
-
This compound
-
Azide of interest (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO) or a mixture of t-BuOH and water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.0 eq) in DMSO.
-
Add TBTA (0.01 eq) to the mixture.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.01 eq) in a minimal amount of water.
-
Add the CuSO₄ solution to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (0.05 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Post-Click Chemistry Functionalization: Boc Deprotection
Following the successful CuAAC reaction, the Boc protecting group can be removed to expose the primary amine for further functionalization. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected triazole product
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected triazole in DCM.
-
Add trifluoroacetic acid (10-50% in DCM) or 4M HCl in 1,4-dioxane to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the excess acid with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine-functionalized triazole.
Visualizations
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
The following diagram illustrates a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) utilizing this compound as a linker component.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling Pathway: Probing Kinase Activity
Click chemistry, enabled by reagents like this compound, allows for the synthesis of chemical probes to study cellular signaling pathways, such as kinase cascades. The diagram below illustrates a conceptual workflow for using a clickable probe to identify the targets of a kinase inhibitor.
Caption: Workflow for identifying kinase targets using a clickable probe.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its orthogonal reactive groups enable the straightforward synthesis of complex molecules with a high degree of control. The robust and efficient nature of the CuAAC reaction, combined with the reliable deprotection of the Boc group, makes this reagent an excellent choice for applications ranging from bioconjugation and drug delivery to the development of sophisticated probes for studying biological systems. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a wide range of research endeavors.
References
A Comprehensive Technical Guide to the Safe Handling and Application of N-Boc-4-pentyne-1-amine
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
This technical guide provides an in-depth overview of N-Boc-4-pentyne-1-amine, a versatile bifunctional building block crucial for advancements in chemical biology, medicinal chemistry, and drug discovery. This document outlines the compound's key properties, comprehensive safety and handling guidelines, and detailed experimental protocols for its primary applications. The information herein is intended to ensure the safe and effective use of this reagent in a laboratory setting.
Introduction
This compound is a valuable synthetic intermediate characterized by two key functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected primary amine.[1] This unique structure allows for orthogonal chemical modifications. The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] The Boc-protected amine provides a stable, yet easily removable, protecting group that, upon deprotection under acidic conditions, reveals a nucleophilic primary amine ready for a variety of subsequent transformations, such as amide bond formation.[1] This bifunctional nature makes it an ideal linker and building block in the synthesis of complex molecules, including PROTACs and other bioconjugates.[3]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling. The following tables summarize the available quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 151978-50-6 | [1][2][] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1][] |
| Molecular Weight | 183.25 g/mol | [1][] |
| Appearance | Liquid | [2] |
| Assay | ≥95% (GC) | [2] |
| Boiling Point | Not specified | [5] |
| Density | Not available | |
| Flash Point | Not applicable | [2] |
| Solubility | Soluble in many organic solvents. | [6] |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | [] |
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
| Pictogram | [2] | |
| Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [2] |
| Hazard Classification | Skin Corrosion 1B | [2] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials | [2] |
Safety and Handling Guidelines
Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Flame-retardant and antistatic protective clothing should be worn where necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are generated, a respirator may be required.
General Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[3] Keep away from heat, sparks, and open flames.[8] Use non-sparking tools and ground all equipment to prevent static discharge.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep away from incompatible materials such as strong oxidizing agents.[8]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spills: Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[9] Do not allow the chemical to enter drains.[3][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The bifunctional nature of this compound allows for a two-stage reaction workflow: modification at the alkyne terminus, followed by deprotection and subsequent reaction at the amine.
Caption: General experimental workflow for this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Appropriate solvent (e.g., t-BuOH/H₂O, DMSO)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent.[10][11]
-
Prepare a premixed solution of CuSO₄ (0.05-0.1 equivalents) and THPTA (5 equivalents relative to copper).[12][13]
-
Add the copper/ligand premix to the reaction mixture.[12]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1.0 equivalent).[10]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by diluting with an organic solvent and washing with an aqueous solution of EDTA or ammonium (B1175870) chloride to remove copper salts.[11] The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Caption: Step-by-step workflow for a typical CuAAC reaction.
N-Boc Deprotection
This protocol describes a standard method for removing the Boc protecting group.
Materials:
-
N-Boc protected compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 25% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[14]
-
Stir the reaction at room temperature for 1-4 hours.[15] Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the solvent and excess acid can be removed under reduced pressure to yield the amine salt.[16]
-
If the free amine is required, an aqueous basic workup (e.g., with NaHCO₃) can be performed, followed by extraction with an organic solvent.
Caption: Logical diagram of the N-Boc deprotection mechanism.
Conclusion
This compound is a powerful and versatile tool for chemical synthesis. Its bifunctional nature allows for the sequential introduction of different molecular fragments, making it highly valuable in the construction of complex molecular architectures. A comprehensive understanding of its properties and strict adherence to the safety and handling guidelines outlined in this document are essential for its safe and effective utilization in the laboratory. The provided experimental protocols serve as a starting point for the application of this reagent in innovative research and development projects.
References
- 1. This compound | 151978-50-6 | Benchchem [benchchem.com]
- 2. This compound = 95 GC 151978-50-6 [sigmaaldrich.com]
- 3. sceti.co.jp [sceti.co.jp]
- 5. Buy this compound | 151978-50-6 [smolecule.com]
- 6. 4-Pentyn-1-aMine [chembk.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
N-Boc-4-pentyne-1-amine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-4-pentyne-1-amine is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional groups: a terminal alkyne amenable to click chemistry and a Boc-protected primary amine. Ensuring the integrity of this reagent is paramount for reproducible and successful experimental outcomes. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and standardized protocols for its handling and analysis.
Chemical Properties and Inherent Stability
This compound possesses a molecular structure that dictates its stability profile. The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, readily cleaving to reveal the primary amine.[1][2][3] Conversely, it exhibits substantial stability in the presence of bases and most nucleophiles.[2][4] The terminal alkyne is a relatively stable functional group but can be susceptible to certain reaction conditions, particularly in the presence of transition metals or strong oxidizing agents.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 151978-50-6 | [1][5] |
| Molecular Formula | C₁₀H₁₇NO₂ | [][7] |
| Molecular Weight | 183.25 g/mol | [][7] |
| Appearance | Liquid | [5] |
| Purity | ≥95% (GC) | [5] |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the purity and stability of this compound. The following recommendations are based on information from suppliers and general knowledge of the stability of analogous compounds.
Storage Conditions
To ensure long-term stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Inert Atmosphere | Light Protection |
| Neat Liquid | -20°C for long-term storage; 2-8°C for short-term storage | Recommended (e.g., Argon or Nitrogen) | Recommended |
| In Solution | Dependent on solvent; generally ≤ -20°C | Recommended | Recommended |
Data synthesized from supplier recommendations and general chemical stability principles.
It is advisable to store the compound in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[8] For solutions, the choice of solvent is critical; aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are generally preferred.
Handling Precautions
This compound is classified as a corrosive substance.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.[8] Avoid inhalation of vapors and contact with skin and eyes.[8]
Potential Degradation Pathways
Figure 1. Potential degradation pathways for this compound.
Acid-Catalyzed Hydrolysis
The most probable degradation pathway is the acid-catalyzed cleavage of the Boc group.[1][2][3] Trace amounts of acidic impurities in solvents or on glassware can be sufficient to initiate this process over time, leading to the formation of 4-pentyne-1-amine and byproducts such as isobutylene (B52900) and carbon dioxide.
Thermal Degradation
Elevated temperatures can promote the thermolytic cleavage of the Boc group.[9] Furthermore, high heat can potentially lead to the polymerization of the terminal alkyne, especially in the absence of inhibitors.
Oxidative Degradation
Exposure to strong oxidizing agents could lead to the oxidation of either the amine (if deprotected) or the alkyne functionality.
Experimental Protocols for Stability and Purity Assessment
Regular assessment of the purity of this compound is recommended, especially for sensitive applications. The following protocols are adapted from established methods for similar compounds.[10][11][12]
Visual Inspection Workflow
A simple, initial assessment of material quality can be performed visually.
Figure 2. A simple workflow for the initial visual inspection of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of this compound and detecting the presence of impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient:
-
A linear gradient from 5% to 95% B over 20 minutes is a typical starting point, followed by a wash and re-equilibration step.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV absorbance at 210 nm
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Forced Degradation Study Protocol
To understand the stability of the molecule under stress conditions, a forced degradation study can be performed. This involves exposing the compound to harsh conditions and analyzing the resulting degradation products.
Figure 3. A general workflow for conducting a forced degradation study on this compound.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 80°C for 48 hours.
-
Photostability: Expose the solid sample to light according to ICH Q1B guidelines.
After exposure, samples should be neutralized (for acidic and basic conditions) and analyzed by HPLC-MS to identify and quantify any degradation products.
Conclusion
This compound is a stable compound when stored and handled correctly. The primary stability concern is the acid-lability of the Boc protecting group. By adhering to the recommended storage conditions, particularly low temperatures and an inert atmosphere, and by implementing routine purity checks, researchers can ensure the integrity of this versatile reagent for their synthetic needs. The provided protocols offer a framework for the quality control and stability assessment of this compound in a research and development setting.
References
- 1. This compound | 151978-50-6 | Benchchem [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. N-Boc-4-戊炔-1-胺 ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. aldlab.com [aldlab.com]
- 8. sceti.co.jp [sceti.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility Profile of N-Boc-4-pentyne-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected solubility profile of N-Boc-4-pentyne-1-amine in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages established principles of organic chemistry and data for structurally similar molecules to predict its solubility. Furthermore, a comprehensive experimental protocol for determining the solubility of a liquid organic compound is provided.
Predicted Solubility of this compound
This compound is a moderately polar molecule. Its structure contains a bulky, non-polar tert-butyloxycarbonyl (Boc) group, a polar carbamate (B1207046) linkage, a flexible hydrocarbon chain, and a terminal alkyne. This combination of functional groups suggests that the compound will be soluble in a range of organic solvents but will have limited solubility in water.
The "like dissolves like" principle is a key determinant of solubility.[1] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The ability to form hydrogen bonds is also a critical factor; compounds that can act as hydrogen bond donors or acceptors will have increased solubility in protic solvents like water and alcohols.[2][3] While the carbamate group in this compound can accept hydrogen bonds, the bulky Boc group and the hydrocarbon chain reduce its overall polarity and water solubility. Generally, as the carbon chain length increases in a homologous series of amines, their solubility in water decreases.[2][4]
Below is a table summarizing the predicted qualitative solubility of this compound in a variety of common laboratory solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar carbamate group can engage in hydrogen bonding, but the non-polar Boc group and the five-carbon chain significantly reduce hydrophilicity.[2][3][4] |
| Methanol (B129727) | Soluble | As a polar protic solvent, methanol can interact favorably with the polar carbamate group. The smaller alkyl group of methanol compared to water makes it a better solvent for moderately polar organic compounds. | |
| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds. | |
| Polar Aprotic | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar carbamate portion of the molecule. |
| Acetonitrile | Soluble | Acetonitrile is another versatile polar aprotic solvent suitable for dissolving moderately polar organic compounds. | |
| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving many otherwise poorly soluble compounds.[5] | |
| Non-Polar | Dichloromethane (DCM) | Very Soluble | DCM is a common solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Chloroform (B151607) | Very Soluble | Similar to DCM, chloroform is an effective solvent for moderately polar and non-polar organic compounds. | |
| Tetrahydrofuran (THF) | Very Soluble | THF is a moderately polar ether that is an excellent solvent for a broad spectrum of organic molecules. | |
| Diethyl Ether | Soluble | Diethyl ether is a common, relatively non-polar solvent in which many organic compounds are soluble. | |
| Toluene (B28343) | Soluble | As an aromatic hydrocarbon, toluene is a good solvent for less polar organic molecules. | |
| Hexane | Sparingly Soluble | Hexane is a non-polar solvent and is less likely to effectively solvate the polar carbamate group, leading to lower solubility.[1] |
Experimental Protocol for Determining the Solubility of a Liquid Organic Compound
This section outlines a standard operating procedure for the qualitative and semi-quantitative determination of the solubility of a liquid organic compound like this compound.
Materials and Equipment
-
Compound: this compound
-
Solvents: A range of solvents from the table above (e.g., water, methanol, dichloromethane, hexane).
-
Glassware: Small test tubes or vials (e.g., 13x100 mm), graduated cylinders, pipettes.
-
Equipment: Vortex mixer, analytical balance, temperature-controlled water bath or shaker.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Dispensing Solute: To each test tube, add a precise volume of this compound (e.g., 100 µL).
-
Dispensing Solvent: Add 1 mL of the corresponding solvent to each test tube.
-
Mixing: Cap the test tubes securely and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Observe the mixture against a contrasting background.
-
Soluble: The mixture forms a single, clear, homogeneous phase.
-
Partially Soluble: The mixture is cloudy, or two phases are present, but the volume of the solute phase has noticeably decreased.
-
Insoluble: Two distinct phases remain, with no apparent change in the volume of the solute.
-
-
Record Results: Record the observations for each solvent.
Semi-Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more accurate, albeit still approximate, measure of solubility.
-
Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate sealed vials. An excess is indicated by the presence of a second, undissolved phase.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be recorded and maintained.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved solute has fully separated (e.g., by settling or centrifugation).
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant, ensuring no undissolved solute is collected.
-
Quantification: Determine the concentration of the solute in the aliquot. This can be achieved through various analytical techniques such as:
-
Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solute. This is suitable for non-volatile solutes and volatile solvents.
-
Chromatographic Analysis (e.g., GC, HPLC): Compare the peak area of the solute in the sample to a calibration curve prepared from standards of known concentration.
-
Spectroscopic Analysis (e.g., UV-Vis, NMR): If the compound has a suitable chromophore or distinct NMR signals, its concentration can be determined by comparing its absorbance or signal intensity to a calibration curve.[6]
-
-
Calculation: Calculate the solubility in units such as g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of a liquid organic compound.
References
Methodological & Application
Application Notes and Protocols for N-Boc-4-pentyne-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile tool for forging stable 1,2,3-triazole linkages.[1][2] This reaction is renowned for its high efficiency, mild reaction conditions, specificity, and broad functional group tolerance, making it invaluable in drug discovery, bioconjugation, and materials science.[1] N-Boc-4-pentyne-1-amine is a bifunctional building block of significant interest for these applications. It features a terminal alkyne for participation in the CuAAC reaction and a tert-butyloxycarbonyl (Boc)-protected primary amine. This orthogonal protecting group strategy allows for the selective modification of the alkyne, followed by deprotection of the amine under acidic conditions for subsequent functionalization. This sequential approach is critical in the synthesis of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[2]
Key Applications
-
Drug Discovery: The 1,2,3-triazole core is a common scaffold in medicinal chemistry, and this compound serves as a key precursor for the synthesis of novel triazole-containing compounds for screening as potential therapeutic agents.[3]
-
Bioconjugation: The ability to deprotect the amine after the initial "click" reaction allows for the conjugation of the resulting triazole to biomolecules such as peptides, proteins, and nucleic acids. This is instrumental in the development of ADCs, where a cytotoxic payload is linked to a targeting antibody.
-
Linker Synthesis: This molecule is an ideal starting point for the synthesis of heterobifunctional linkers. The alkyne can be reacted with an azide-bearing molecule, and the deprotected amine can be subsequently coupled to another molecule of interest.
-
Surface Modification: this compound can be used to immobilize molecules onto surfaces for applications in diagnostics and biosensors.
Data Presentation
The following tables summarize typical reaction conditions and representative outcomes for the CuAAC reaction of this compound with various organic azides. The data is compiled based on established protocols for similar terminal alkynes.
Table 1: Screening of Reaction Conditions for the Synthesis of a Model Triazole *
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (5) / Na-Ascorbate (10) | None | t-BuOH/H₂O (1:1) | 12 | 85 |
| 2 | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | TBTA (1) | DMSO | 4 | 95 |
| 3 | CuI (2) | None | THF/H₂O (1:1) | 8 | 90 |
| 4 | CuSO₄·5H₂O (2) / Na-Ascorbate (10) | THPTA (5) | H₂O | 6 | 92 |
*Reaction of this compound with benzyl (B1604629) azide (B81097) at room temperature.
Table 2: Representative Scope of the CuAAC Reaction with this compound *
| Entry | Azide | Product | Time (h) | Yield (%) |
| 1 | Benzyl Azide | tert-butyl (1-(1-benzyl-1H-1,2,3-triazol-4-yl)pentan-4-yl)carbamate | 4 | 95 |
| 2 | 4-Methoxybenzyl Azide | tert-butyl (1-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)pentan-4-yl)carbamate | 5 | 93 |
| 3 | 4-Chlorobenzyl Azide | tert-butyl (1-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)pentan-4-yl)carbamate | 4 | 96 |
| 4 | 1-Azidohexane | tert-butyl (1-(1-hexyl-1H-1,2,3-triazol-4-yl)pentan-4-yl)carbamate | 6 | 91 |
*Reactions were carried out using 1 mol% CuSO₄·5H₂O, 5 mol% sodium ascorbate (B8700270), and 1 mol% TBTA in DMSO at room temperature.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the organic azide (1.0 mmol, 1.0 equiv.), and TBTA (0.01 mmol, 0.01 equiv.).
-
Add DMSO (5 mL) to dissolve the reactants.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.01 mmol, 0.01 equiv.) in a minimum amount of water.
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (0.05 mmol, 0.05 equiv.) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of EDTA (2 x 10 mL) to remove copper salts, followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Boc-Deprotection of the Triazole Product
This protocol describes the removal of the Boc protecting group to liberate the primary amine for further functionalization.
Materials:
-
Boc-protected triazole product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected triazole (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (2 mL) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be further purified by chromatography if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and deprotection of triazoles.
Logical Relationship of Components in CuAAC
Caption: Logical relationships of components in the CuAAC reaction.
Application in Antibody-Drug Conjugate (ADC) Synthesis
Caption: Signaling pathway for ADC synthesis using this compound.
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents [PeerJ] [peerj.com]
Step-by-Step Guide for Using N-Boc-4-pentyne-1-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the effective use of N-Boc-4-pentyne-1-amine in bioconjugation. This versatile bifunctional molecule is a valuable tool for introducing a terminal alkyne and a protected primary amine into target molecules, enabling a wide range of applications from drug discovery to materials science.
Introduction
This compound is a key building block in bioconjugation chemistry. Its structure features a terminal alkyne, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a tert-butyloxycarbonyl (Boc)-protected primary amine.[1] This orthogonal design allows for selective reaction at the alkyne terminus without affecting the amine, which can be deprotected in a subsequent step for further functionalization. This dual reactivity makes it an ideal linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 151978-50-6 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| Appearance | Liquid |
| Functional Groups | Terminal Alkyne, Boc-protected Amine |
| Key Reactions | Click Chemistry (CuAAC), Boc Deprotection |
Experimental Protocols
This section provides detailed protocols for the two primary reactions involving this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the deprotection of the Boc group.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule.[1][3]
Materials:
-
This compound
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional but recommended for biomolecule stability)[3][4]
-
Aminoguanidine (optional, to scavenge reactive byproducts)[4]
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7) or solvent system (e.g., t-butanol/water)
General Procedure:
-
In a suitable reaction vessel, dissolve the azide-containing molecule and this compound in the chosen buffer or solvent.
-
In a separate tube, prepare a fresh stock solution of sodium ascorbate in buffer.
-
If using a ligand, pre-mix the CuSO₄ and THPTA solutions.
-
To the reaction mixture containing the azide (B81097) and alkyne, add the CuSO₄ solution (with or without pre-mixed ligand).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or other suitable analytical techniques.
-
Upon completion, the reaction mixture can be purified to remove the copper catalyst and other reagents.
Quantitative Data for CuAAC Reaction Conditions:
The following table summarizes typical reaction conditions for CuAAC in a bioconjugation context. Optimization may be required for specific substrates.
| Parameter | Recommended Range | Notes |
| Stoichiometry (Alkyne:Azide) | 1:1 to 1:2 | An excess of one reagent can be used to drive the reaction to completion. |
| Copper(II) Sulfate Concentration | 50 - 100 µM | Higher concentrations do not always lead to faster rates and can be detrimental to biomolecules.[4][5] |
| Sodium Ascorbate Concentration | 3-10 fold excess over CuSO₄ | A reducing agent to generate the active Cu(I) catalyst in situ.[6] |
| Ligand (e.g., THPTA) Concentration | At least 5 equivalents relative to Cu | Protects biomolecules from oxidative damage and accelerates the reaction.[3][4] |
| Reaction Time | 1 - 12 hours | Typically complete within a few hours at room temperature.[1] |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Yield | High to quantitative | CuAAC reactions are known for their high efficiency.[3] |
Purification of the Triazole Product:
After the CuAAC reaction, it is crucial to remove the copper catalyst, which can chelate to the newly formed triazole ring.[4]
-
Quenching: Add a solution of a chelating agent like EDTA or saturated aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) and stir for 30 minutes.[1]
-
Extraction: If the product is soluble in an organic solvent, perform a liquid-liquid extraction (e.g., with ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Chromatography: For purification of small molecules, flash column chromatography on silica (B1680970) gel is effective for removing unreacted starting materials and the common diyne impurity from Glaser coupling.[1] For biomolecules, size-exclusion chromatography or other appropriate protein purification techniques should be employed.
Protocol 2: Boc Deprotection
Removal of the Boc protecting group unveils the primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation. The most common methods for Boc deprotection involve treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM) or other suitable solvent
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated sodium bicarbonate solution (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate
General Procedure (using TFA):
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by washing with a mild base like saturated sodium bicarbonate solution during an aqueous work-up.
Quantitative Comparison of Boc Deprotection Reagents:
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in DCM, or neat | 4M in Dioxane, 1-4M in other organic solvents |
| Reaction Time | 30 minutes - 2 hours at room temperature | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) |
| Yield | Typically high to quantitative | Typically high to quantitative |
| Product Form | TFA salt, can be oily | Hydrochloride salt, often a crystalline solid |
| Selectivity | Can be less selective with other acid-sensitive groups | Generally good selectivity |
Application in PROTAC Synthesis
This compound is an excellent linker for the synthesis of PROTACs. The alkyne can be "clicked" onto an azide-functionalized E3 ligase ligand, followed by Boc deprotection and subsequent amide coupling of the resulting amine with a carboxylic acid-functionalized target protein ligand (or vice versa).
Visualizations
Experimental Workflow for Bioconjugation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Boc-4-pentyne-1-amine for Protein and Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-pentyne-1-amine is a versatile bifunctional molecule designed for the targeted modification of proteins and peptides. It features a terminal alkyne group for bioorthogonal "click" chemistry and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure allows for a two-stage modification strategy. First, the Boc-protected amine can be coupled to a protein or peptide of interest. Following deprotection, the newly revealed primary amine can be used for further conjugation, while the terminal alkyne serves as a handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This enables the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin (B1667282) tags, or drug molecules, that have been functionalized with an azide (B81097) group.
The bioorthogonal nature of the azide-alkyne reaction ensures that the labeling is highly specific, proceeding with high efficiency under mild, aqueous conditions, and minimizing side reactions with native biological functionalities.[3][4] The Boc protecting group is stable under neutral and basic conditions but is easily removed with acid, providing precise control over the timing of the amine's availability for conjugation.[5][6]
Principle of Application
The utility of this compound lies in its ability to be incorporated into a biomolecule through its amine group (after deprotection) or by other means, leaving the terminal alkyne available for a subsequent click reaction. The overall workflow typically involves the following key steps:
-
Boc Deprotection: The removal of the Boc group to expose the primary amine.
-
Conjugation (Optional): If the free amine is the point of attachment, it is conjugated to the target protein or peptide.
-
Click Chemistry Labeling: The alkyne-modified biomolecule is reacted with an azide-functionalized reporter molecule in the presence of a copper(I) catalyst.
-
Purification: The final labeled conjugate is purified from excess reagents.
Data Presentation
The efficiency of labeling is a critical parameter in bioconjugation. While specific data for this compound is not extensively published, the following tables provide illustrative data based on typical outcomes for Boc deprotection and CuAAC reactions in protein and peptide labeling contexts.
Table 1: Representative Efficiency of Boc Deprotection
| Deprotection Reagent | Reaction Time | Typical Deprotection Efficiency | Reference |
| 50% TFA in Dichloromethane (DCM) | 30 minutes | >99% | [5] |
| 4 M HCl in 1,4-Dioxane | 30 minutes | >98% | [5] |
Note: Efficiency is typically assessed by chromatographic methods (e.g., HPLC) or mass spectrometry by monitoring the disappearance of the Boc-protected starting material.
Table 2: Representative Labeling Efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Biomolecule | Reporter Tag | Reaction Time | Typical Labeling Efficiency | Reference |
| Alkyne-Peptide | Azido-Fluorescein | 1 hour | >95% | [7] |
| Alkyne-Protein (in cell lysate) | Azido-Biotin | 30-60 minutes | 80-95% | [8] |
| Purified Alkyne-Protein | Azido-Fluorophore | 1-2 hours | >90% | [2] |
Note: Labeling efficiency can be influenced by factors such as reagent concentrations, reaction time, temperature, and the accessibility of the alkyne group on the biomolecule.[9] Efficiency is often determined by techniques like SDS-PAGE with in-gel fluorescence, mass spectrometry, or HPLC.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 4-pentyne-1-amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663)
-
pH paper
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM and TFA).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator.
-
Re-dissolve the residue in a small amount of DCM and carefully neutralize with saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 4-pentyne-1-amine.
Protocol 2: Labeling of an Azide-Modified Protein with 4-pentyne-1-amine (Post-Deprotection)
This protocol outlines the general procedure for labeling a protein containing an azide group with the deprotected 4-pentyne-1-amine via CuAAC.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of primary amines if the amine on the pentyne is to be used for further modification)
-
4-pentyne-1-amine (from Protocol 1)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)[8]
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, prepared fresh)[8]
-
Microcentrifuge tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with a 10- to 20-fold molar excess of 4-pentyne-1-amine.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and THPTA solution. A 1:5 molar ratio of Cu:THPTA is common.[9]
-
Add the catalyst premix to the protein-alkyne mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Upon completion, purify the labeled protein from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography if a purification tag was part of the azide probe.[1]
Visualizations
Boc Deprotection Workflow
Caption: Workflow for the acid-catalyzed deprotection of this compound.
CuAAC Protein Labeling Workflow
Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of N-Boc-4-pentyne-1-amine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of N-Boc-4-pentyne-1-amine into peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS). The inclusion of this terminal alkyne-containing building block opens avenues for post-synthetic modifications via 'click' chemistry, enabling the attachment of various functionalities such as fluorophores, imaging agents, or polyethylene (B3416737) glycol (PEG) moieties.
Introduction
This compound is a valuable reagent for introducing a terminal alkyne group at a specific position within a peptide sequence. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for its seamless integration into standard Boc-SPPS workflows. The terminal alkyne functionality serves as a versatile handle for subsequent bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for the modification of sensitive biomolecules.
Principle of Incorporation in Boc-SPPS
The incorporation of this compound follows the standard principles of Boc-SPPS. The synthesis is carried out on a solid support (resin) and involves a cyclical process of deprotection, coupling, and washing steps.
-
Deprotection: The N-terminal Boc group of the growing peptide chain attached to the resin is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][2][3]
-
Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[1]
-
Coupling: The carboxyl group of the incoming this compound is activated using a coupling reagent and then reacted with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.
-
Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Experimental Protocols
The following protocols are generalized for the manual incorporation of this compound in Boc-SPPS on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and the resin used.
Materials and Reagents:
-
This compound
-
Boc-protected amino acids
-
Solid-phase synthesis resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water)
-
Diethyl ether, cold
-
Solid-phase peptide synthesis vessel
Protocol 1: Boc Deprotection
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL).
Protocol 2: Coupling of this compound using HBTU/HATU
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
To the deprotected and washed resin from Protocol 1, add the activated this compound solution.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (no color change) indicates a complete reaction.
-
If the reaction is incomplete after 2 hours, extend the reaction time or consider a double coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Protocol 3: Peptide Cleavage and Deprotection
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.[4][5]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Quantitative Data
The following table presents representative, hypothetical data for the incorporation of this compound into a model peptide sequence. Actual results may vary depending on the specific sequence, coupling conditions, and analytical methods.
| Parameter | Value | Method of Determination |
| Coupling Efficiency | >99% | Qualitative Ninhydrin (Kaiser) Test |
| Crude Peptide Purity | 75-85% | RP-HPLC (220 nm) |
| Overall Yield (based on initial resin loading) | 60-70% | Gravimetric analysis after lyophilization |
| Mass Verification | Expected mass ± 1 Da | Mass Spectrometry (ESI-MS) |
Visualizations
.dot
Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.
.dot
Caption: Logical relationship from SPPS to post-synthetic modification of an alkyne-containing peptide.
Troubleshooting and Considerations
-
Incomplete Coupling: Due to the linear nature of this compound, steric hindrance is generally not a major issue. However, if incomplete coupling is observed (positive ninhydrin test), consider extending the coupling time, performing a second coupling (double coupling), or using a more potent coupling reagent like HATU.
-
Alkyne Stability: The terminal alkyne is generally stable to the acidic conditions of Boc deprotection and final cleavage. However, prolonged exposure to strong acids should be avoided if possible.
-
Cleavage Cocktail: The choice of scavengers in the cleavage cocktail is important, especially if the peptide contains sensitive amino acids such as Cys, Met, or Trp. Triisopropylsilane (TIS) is an effective scavenger for carbocations generated during the cleavage of Boc and other protecting groups.
-
Purification: The crude alkyne-modified peptide can be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) techniques. The hydrophobicity of the peptide will determine the appropriate gradient of acetonitrile (B52724) in water (both typically containing 0.1% TFA).
-
Post-Synthetic Modification: After purification, the alkyne-containing peptide is ready for 'click' chemistry. Ensure that the chosen azide-functionalized molecule is soluble in a compatible solvent system for the reaction.
By following these guidelines, researchers can successfully incorporate this compound into their peptide sequences, enabling a wide range of subsequent chemical modifications for applications in drug discovery, diagnostics, and fundamental biological research.
References
Application Notes and Protocols for Click Chemistry Reactions with N-Boc-4-pentyne-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing click chemistry reactions using N-Boc-4-pentyne-1-amine. This versatile bifunctional molecule, featuring a terminal alkyne and a Boc-protected primary amine, is a valuable building block in bioconjugation, drug discovery, and materials science. The protocols detailed below cover both the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as the subsequent deprotection of the Boc group to liberate the primary amine for further functionalization.
Introduction to Click Chemistry with this compound
Click chemistry offers a powerful and efficient method for the covalent ligation of molecules in a specific and high-yielding manner.[1] this compound serves as an excellent substrate for these reactions due to its terminal alkyne functionality. The tert-butyloxycarbonyl (Boc) protecting group on the primary amine is stable under typical click chemistry conditions, allowing for the selective reaction of the alkyne. This orthogonality enables a modular approach to the synthesis of complex molecules, where the alkyne can be "clicked" to an azide-containing molecule, followed by the deprotection of the amine for subsequent conjugation or modification.[2]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[4] The use of a ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect sensitive biomolecules from damage by copper.[5][6]
Quantitative Data for CuAAC Reactions
The following table summarizes representative reaction conditions and yields for the CuAAC reaction of terminal alkynes with various azides, which are analogous to the expected outcomes with this compound. High to quantitative yields are typically observed.[7][8][9]
| Alkyne Reactant | Azide Reactant | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl (B1604629) Azide | CuI (1) | Et₃N (10) | Cyrene™ | 12 | >95 | [8] |
| Propargyl Alcohol | Azidocoumarin | CuSO₄ (0.01) | THPTA (0.05) | Water | <0.5 | >90 | [10] |
| Alkyne-Peptide | Azide-Peptide | CuSO₄ (cat.) / Na-Ascorbate | None | DMF | 1 | Quantitative | [7] |
| Phenylacetylene | Benzyl Azide | (CAAC)CuOTf (5) | None | CH₂Cl₂ | 10 | 99 | [11] |
Experimental Protocol: CuAAC of this compound with Benzyl Azide
This protocol describes a general procedure for the synthesis of N-Boc-protected 1-benzyl-4-(3-aminopropyl)-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), benzyl azide (1.0 mmol, 1.0 equiv), and TBTA (0.01 mmol, 0.01 equiv).
-
Add DMSO (5 mL) to dissolve the reactants.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.01 mmol, 0.01 equiv) in a minimum amount of deionized water.
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (0.05 mmol, 0.05 equiv) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of EDTA (2 x 10 mL) to remove copper salts, followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is highly bioorthogonal, making it ideal for applications in living systems.[12] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with an azide to form a stable triazole linkage without the need for a catalyst.[13]
Quantitative Data for SPAAC Reactions
The following table presents representative reaction conditions for SPAAC reactions. The reaction kinetics are primarily dependent on the choice of the strained alkyne.
| Cyclooctyne Reactant | Azide Reactant | Solvent | Temperature (°C) | Time (h) | Reference |
| DBCO-Molecule | Azide-Protein | Aqueous Buffer (pH 7.4) | 4 - 37 | <12 | [13] |
| DBCO-NHS ester | Azide-Oligonucleotide | PBS (pH 8.0) / DMSO | Room Temperature | 24 | [14] |
| DBCO-MSNs | 18F-labeled Azide | in vivo | 37 | <2 | [15] |
Experimental Protocol: SPAAC of an Azide-Modified Biomolecule with a DBCO-Functionalized this compound Derivative
This protocol outlines the general steps for conjugating an azide-modified biomolecule (e.g., a protein) with a DBCO-functionalized derivative of this compound. The first step, which is not detailed here, would be the functionalization of this compound with a DBCO-NHS ester via its deprotected amine.
Materials:
-
Azide-modified biomolecule
-
DBCO-functionalized this compound derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve the DBCO-alkyne)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve the DBCO-functionalized this compound derivative in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 3- to 10-fold molar excess of the DBCO-alkyne stock solution to the biomolecule solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
-
Upon completion, purify the conjugate from unreacted reagents using size-exclusion chromatography.
Boc Deprotection
Following the click reaction, the Boc-protecting group can be readily removed under acidic conditions to yield the free primary amine, which can then be used for subsequent modifications. A common and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][16]
Quantitative Data for Boc Deprotection
The following table summarizes typical conditions and outcomes for the deprotection of Boc-protected amines using TFA. The reaction is generally high-yielding.[16][17]
| Substrate | TFA Concentration in DCM (%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc-protected amine | 25 | Room Temperature | 2 | Not specified | [16] |
| Boc-protected amine | 50 | 0 to Room Temperature | 1 | Not specified | [16] |
| Boc-amino acid | 2 equiv. TFA in ionic liquid | 130 | 0.17 | >95 | [17] |
| Boc-protected amine | 1:1 TFA:DCM | Room Temperature | 2-16 | High | [17] |
Experimental Protocol: Boc Deprotection of the Triazole Product
This protocol describes the deprotection of the Boc group from the triazole product obtained from the CuAAC reaction.
Materials:
-
Boc-protected triazole product
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected triazole product (1.0 equiv) in anhydrous DCM (10 mL per gram of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizations
CuAAC Reaction Workflow
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Orthogonal Synthesis Strategy
Caption: Logical workflow for the orthogonal synthesis strategy.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. interchim.fr [interchim.fr]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for N-Boc-4-pentyne-1-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of N-Boc-4-pentyne-1-amine
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. This compound is a versatile building block for the synthesis of PROTAC linkers. Its key features include:
-
A terminal alkyne group: This functional group is ideal for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, regioselective, and can be performed under mild conditions, making it a powerful tool for the convergent synthesis of PROTACs.[2]
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the selective functionalization of the amine. It can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to either the POI ligand or the E3 ligase ligand through amide bond formation or other conjugation methods.
A notable example of a molecule synthesized using a derivative of this compound is MG-277.[3] While initially designed as a PROTAC to target the MDM2 protein, further studies revealed that MG-277 functions as a "molecular glue," inducing the degradation of the translation termination factor GSPT1.[3][4] This highlights the nuanced outcomes that can arise from PROTAC design and the importance of thorough mechanistic studies.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker precursor. The synthesis involves two main stages:
-
Synthesis of an alkyne-functionalized E3 ligase ligand: This involves the deprotection of the Boc group from this compound, followed by coupling to an E3 ligase ligand.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): The alkyne-functionalized E3 ligase ligand is then "clicked" to an azide-functionalized POI ligand to form the final PROTAC.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis using this compound.
Protocol 1: Synthesis of Alkyne-Functionalized E3 Ligase Ligand
This protocol describes the deprotection of this compound and its subsequent coupling to an E3 ligase ligand containing a carboxylic acid (e.g., a pomalidomide (B1683931) derivative).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Boc Deprotection: a. Dissolve this compound (1.0 eq) in DCM. b. Add TFA (10-20% v/v) to the solution at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt (4-pentyne-1-amine) can be used directly in the next step.
-
Amide Coupling: a. Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid. c. Add the 4-pentyne-1-amine salt (1.1 eq) to the reaction mixture. d. Stir the reaction mixture overnight at room temperature. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized E3 ligase ligand.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-functionalized E3 ligase ligand and an azide-functionalized POI ligand.
Materials:
-
Alkyne-functionalized E3 ligase ligand (from Protocol 1)
-
Azide-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
tert-Butanol/Water (1:1) or DMF/Water (1:1) as solvent
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Preparative reverse-phase HPLC system
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized POI ligand (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq). TBTA (if used) can be pre-mixed with the copper solution.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with a saturated aqueous solution of EDTA to remove copper salts.
-
The crude PROTAC is typically purified by preparative reverse-phase HPLC to obtain the final product with high purity.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Data Presentation
The following tables provide a template for summarizing the quantitative data for a synthesized PROTAC. The data presented here for MG-277 is based on the findings from the publication by Yang et al.[3][4]
Table 1: Synthesis and Characterization of MG-277
| Parameter | Value | Reference |
| Final Product | MG-277 | [3] |
| Molecular Formula | C₄₁H₄₂Cl₂FN₅O₅ | |
| Molecular Weight | 774.72 g/mol | |
| Synthetic Yield | Not explicitly reported | - |
| Purity (HPLC) | >95% | |
| Characterization | ¹H NMR, ¹³C NMR, HRMS | [3] |
Table 2: Biological Activity of MG-277
| Parameter | Cell Line | Value | Reference |
| Degradation Activity | |||
| Target Protein | RS4;11 | GSPT1 | [4] |
| DC₅₀ (Degradation) | RS4;11 | 1.3 nM | [4] |
| Dₘₐₓ (Degradation) | RS4;11 | >90% (at 10 nM) | [4] |
| Cellular Activity | |||
| IC₅₀ (Cell Growth) | RS4;11 (p53 wild-type) | 3.5 nM | [4] |
| IC₅₀ (Cell Growth) | RS4;11/IRMI-2 (p53 mutant) | 3.4 nM | [4] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its terminal alkyne and protected amine functionalities allow for a modular and efficient synthetic approach, primarily through the use of "click chemistry." The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers in the design and synthesis of novel protein degraders. The case of MG-277 serves as an important reminder of the complexities of PROTAC development and the potential for discovering novel molecular mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
Application of N-Boc-4-pentyne-1-amine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-pentyne-1-amine is a versatile bifunctional linker molecule that has gained significant traction in the field of drug discovery. Its unique structure, featuring a terminal alkyne group and a Boc-protected primary amine, makes it an invaluable tool for the synthesis of complex bioconjugates, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The terminal alkyne allows for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the protected amine provides a stable handle for sequential amide bond formation. This dual functionality enables the precise and controlled assembly of different molecular entities, a critical aspect in the design of targeted therapeutics.
Key Applications in Drug Discovery
The primary application of this compound lies in its role as a linker to covalently connect different components of a therapeutic agent.
-
PROTACs: In the synthesis of PROTACs, this compound can serve as a foundational piece of the linker that connects a target protein-binding ligand (warhead) to an E3 ligase-binding ligand. The controlled, stepwise conjugation facilitated by its orthogonal reactive groups is essential for constructing these heterobifunctional molecules. A notable example is its use in the synthesis of the PROTAC MG-277, a molecular glue degrader of the translation termination factor GSPT1.[1]
-
Antibody-Drug Conjugates (ADCs): For ADCs, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The alkyne group allows for a stable triazole linkage to an azide-modified payload, while the amine (after deprotection) can be coupled to the antibody or another part of the linker construct. This precise conjugation is crucial for achieving a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs.
Data Presentation: Quantitative Insights
While specific comprehensive datasets for this compound are not extensively published in a comparative format, the following tables provide representative quantitative data for the key steps and outcomes in bioconjugation strategies where such a linker would be employed. It is important to note that optimal conditions and yields will vary depending on the specific substrates and reaction conditions.
Table 1: Representative Reaction Parameters for CuAAC (Click Chemistry)
| Parameter | Typical Value/Range | Notes |
| Reactants | Alkyne-functionalized molecule (e.g., derived from this compound), Azide-functionalized payload | Equimolar to slight excess of one reactant may be used. |
| Catalyst | Copper(II) Sulfate (CuSO₄) | Typically used in catalytic amounts (e.g., 0.1-1 mol%). |
| Reducing Agent | Sodium Ascorbate (B8700270) | Used in excess (e.g., 5-10 equivalents) to maintain copper in the Cu(I) state. |
| Ligand | THPTA or TBTA | Used to stabilize the Cu(I) catalyst and prevent protein damage. |
| Solvent | Aqueous buffers (e.g., PBS), DMF, DMSO, t-BuOH/H₂O | Choice depends on the solubility of the reactants. |
| Reaction Time | 1 - 24 hours | Monitored by LC-MS or HPLC. |
| Temperature | Room Temperature | Mild conditions are a key advantage of click chemistry. |
| Typical Yield | > 90% | CuAAC is known for its high efficiency. |
Table 2: Typical Drug-to-Antibody Ratio (DAR) for ADCs Synthesized via Click Chemistry
| Conjugation Strategy | Achievable DAR | Homogeneity | Reference |
| Site-specific (e.g., engineered cysteines, unnatural amino acids) with click chemistry | 2, 4 | High | [2] |
| Lysine conjugation (non-specific) | 0 - 8 (average 3-4) | Low (heterogeneous mixture) | |
| Hinge-disulfide reduction and conjugation | 4, 8 | Moderate to High | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving this compound in the synthesis of PROTACs and ADCs.
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol outlines a general strategy for synthesizing a PROTAC where this compound is used as a part of the linker.
Part A: Coupling of this compound to an E3 Ligase Ligand
-
Activation of E3 Ligase Ligand: Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq.) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq.) and an amine base like DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of this compound (1.2 eq.) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected alkyne-E3 ligase ligand conjugate.
Part B: Boc Deprotection
-
Deprotection Reaction: Dissolve the purified product from Part A in dichloromethane (B109758) (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting amine-alkyne-E3 ligase ligand conjugate (as a TFA salt) can often be used directly in the next step.
Part C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the amine-alkyne-E3 ligase ligand conjugate (1.0 eq.) and the azide-functionalized warhead (target protein ligand) (1.0-1.2 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF/H₂O).
-
Catalyst Preparation: In a separate vial, prepare the catalyst premix by combining CuSO₄·5H₂O (0.1 eq.) and a ligand such as THPTA (0.5 eq.) in water.
-
Initiation of Click Reaction: Add the catalyst premix to the solution of the reactants. Then, add a freshly prepared solution of sodium ascorbate (1.0 eq.) in water to initiate the reaction.
-
Reaction and Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the PROTAC product by LC-MS.
-
Purification: Purify the final PROTAC product by preparative reverse-phase HPLC to obtain the pure compound. Characterize the final product by high-resolution mass spectrometry and NMR.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry
This protocol describes a two-step approach for ADC synthesis where an antibody is first modified with an azide, followed by a click reaction with an alkyne-functionalized payload derived from this compound.
Part A: Preparation of Alkyne-Payload
-
Follow a similar procedure as in Protocol 1, Part A, to couple this compound to a cytotoxic payload containing a carboxylic acid.
-
Follow a similar procedure as in Protocol 1, Part B, for the Boc-deprotection to yield the amine-alkyne-payload. This can then be further functionalized if necessary before conjugation.
Part B: Antibody Modification with an Azide
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Activation of Azide Linker: Use an azide-containing linker with an NHS ester group (e.g., Azido-PEG4-NHS ester). Dissolve the linker in anhydrous DMSO.
-
Conjugation: Add the azide-linker solution to the antibody solution at a specific molar ratio to control the degree of labeling. Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Remove the excess unreacted azide-linker using a desalting column or size-exclusion chromatography (SEC).
Part C: CuAAC for ADC Synthesis
-
Reactant Preparation: Combine the azide-modified antibody from Part B with the alkyne-payload from Part A in a suitable reaction buffer.
-
Catalyst and Reducing Agent Addition: Add the pre-mixed CuSO₄ and THPTA ligand solution, followed by the addition of a freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the resulting ADC using SEC to remove unreacted payload and catalyst components.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. Confirm the integrity and purity of the ADC.
Mandatory Visualization
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Workflow for ADC synthesis via click chemistry.
References
N-Boc-4-pentyne-1-amine: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-pentyne-1-amine is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a terminal alkyne and a tert-butyloxycarbonyl (Boc)-protected primary amine. This unique combination of functional groups, with their orthogonal reactivity, allows for a wide range of chemical transformations, making it a key component in the synthesis of complex molecules, including pharmaceuticals and chemical probes. The terminal alkyne is amenable to powerful coupling reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and Sonogashira coupling. The Boc-protected amine provides a stable, yet readily cleavable, nitrogen source for the introduction of amine functionalities or the construction of nitrogen-containing heterocycles.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Physicochemical Properties and Data
| Property | Value |
| CAS Number | 151978-50-6 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol [1] |
| Appearance | Liquid[2] |
| Functional Groups | Terminal Alkyne, Boc-protected Amine |
| Key Reactions | Click Chemistry (CuAAC), Sonogashira Coupling, Amide Bond Formation (after deprotection), Heterocycle Synthesis |
Applications in Organic Synthesis
The unique architecture of this compound allows for its application in a variety of synthetic strategies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound readily participates in the CuAAC reaction, a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[3][4] The resulting triazole ring is a common pharmacophore and a stable linker in bioconjugation and drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of N-Boc-4-pentyne-1-amine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the incorporation of N-Boc-4-pentyne-1-amine into synthetic oligonucleotides. This modification introduces a terminal alkyne group, a versatile chemical handle for post-synthetic "click" chemistry functionalization. The protocol covers the synthesis of the necessary phosphoramidite (B1245037) reagent, its incorporation into an oligonucleotide sequence via automated solid-phase synthesis, and the subsequent deprotection and purification steps. Furthermore, a standard protocol for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is provided to demonstrate the utility of the incorporated alkyne for conjugation. This methodology is critical for the development of novel diagnostic probes, therapeutic oligonucleotides, and other advanced biomaterials.
Introduction
The functionalization of oligonucleotides with specific reporter groups, ligands, or therapeutic moieties is a cornerstone of modern biotechnology and drug development. One of the most robust and widely used methods for achieving this is the introduction of a bioorthogonal chemical handle into the oligonucleotide sequence, which can then be selectively modified in a subsequent step. The terminal alkyne group is an ideal handle for this purpose, primarily due to its efficient and specific reaction with azides via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry".[1][2]
This compound is a valuable reagent for introducing a terminal alkyne at the 5'-end or internally within an oligonucleotide. The Boc (tert-butyloxycarbonyl) protecting group on the amine offers stability during phosphoramidite synthesis and can be removed under specific conditions. The resulting primary amine can serve as an additional point for conjugation, creating a bifunctional linker. The incorporation is achieved by converting the parent amine into a phosphoramidite derivative, which can then be used as a building block in standard automated solid-phase oligonucleotide synthesis.[3][4]
The alkyne-modified oligonucleotides are invaluable in various applications, including:
-
Diagnostics: Conjugation of fluorescent dyes or quenchers for real-time PCR probes and in situ hybridization.
-
Therapeutics: Attachment of targeting ligands (e.g., peptides, antibodies) to antisense oligonucleotides or siRNAs to enhance cellular uptake and specificity.[5]
-
Bioconjugation: Immobilization of oligonucleotides on surfaces for microarray fabrication or linking to other biomolecules for structural and functional studies.
This document provides a comprehensive guide for researchers to successfully incorporate this compound into their oligonucleotide sequences and utilize the resulting alkyne functionality for downstream applications.
Data Presentation
Table 1: Typical Coupling Efficiencies in Oligonucleotide Synthesis
| Oligonucleotide Type | Modification | Average Coupling Efficiency (%) | Full-Length Product Yield (for a 20-mer, theoretical) (%) |
| Unmodified DNA | None | >99% | ~82% |
| Alkyne-Modified DNA | Internal or Terminal | >98.5% | ~70% |
Note: The actual yield of full-length product can be influenced by several factors, including the length of the oligonucleotide and the efficiency of all steps in the synthesis cycle.[1][6]
Table 2: Purity Assessment of a 20-mer Alkyne-Modified Oligonucleotide
| Analytical Method | Purity of Full-Length Product (%) | Major Impurities |
| Anion-Exchange HPLC | >90% | n-1 shortmers |
| Ion-Pair Reverse Phase HPLC | >95% | Failure sequences |
| MALDI-TOF Mass Spectrometry | Confirmed (by mass) | Salt adducts, depurinated species |
Note: Data is representative and actual purities will depend on the synthesis and purification protocols employed.[7][8]
Experimental Protocols
Synthesis of this compound Phosphoramidite
This protocol describes a general method for the phosphitylation of the hydroxyl group of N-Boc-4-pentyne-1-ol, which is formed in situ or pre-synthesized from this compound.
Materials:
-
This compound
-
Reagents to convert the amine to a hydroxyl group (e.g., via a suitable linker attachment if direct conversion is not desired) or commercially available N-Boc-4-pentyne-1-ol.
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (B52724)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Alcohol: If starting from this compound, it must first be converted to a primary alcohol suitable for phosphitylation. A common strategy is to react it with a linker containing a hydroxyl group. For this protocol, we will assume the use of commercially available N-Boc-pentyn-1-ol.
-
Dissolve N-Boc-pentyn-1-ol (1 equivalent) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add DIPEA (2.5 equivalents) to the solution and cool to 0°C.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.
-
Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes containing 1% triethylamine.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the desired phosphoramidite as a colorless oil.
Automated Solid-Phase Synthesis of Alkyne-Modified Oligonucleotides
This protocol outlines the incorporation of the custom-synthesized phosphoramidite into a DNA sequence using a standard automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[9]
-
Install the phosphoramidite solution on a designated port of the DNA synthesizer.
-
Program the desired oligonucleotide sequence, specifying the position for the incorporation of the alkyne modifier.
-
Initiate the automated synthesis program. The synthesis cycle for each monomer addition consists of the following steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside with the deblocking solution.
-
Coupling: Activation of the incoming phosphoramidite (either a standard nucleoside or the alkyne modifier) with the activator solution and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 180 seconds) may be beneficial for modified phosphoramidites.[9]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[1]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution.[1]
-
-
These four steps are repeated for each subsequent monomer in the sequence.
-
After the final coupling step, the oligonucleotide can be left with the 5'-DMT group on for subsequent purification (DMT-on purification).
Cleavage and Deprotection
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Trifluoroacetic acid (TFA) solution for Boc deprotection (if required at this stage).
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide or AMA solution to the vial.
-
Heat the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.[2][10]
-
Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Boc Deprotection: The Boc group is stable to the basic conditions used for standard oligonucleotide deprotection. It requires acidic conditions for removal.[11] After purification of the Boc-protected oligonucleotide, it can be treated with a solution of 80% trifluoroacetic acid in water for 20-30 minutes at room temperature, followed by precipitation. Note: The timing of Boc deprotection may vary depending on the desired final product. If the amine is to be functionalized orthogonally, the Boc group should be retained.
Purification of the Alkyne-Modified Oligonucleotide
Materials:
-
HPLC system (Anion-Exchange or Reverse-Phase)
-
Appropriate HPLC columns and buffers
Procedure:
-
Resuspend the crude, deprotected oligonucleotide in an appropriate buffer.
-
Purify the oligonucleotide by HPLC. DMT-on purification using a reverse-phase column is a common and effective method for isolating the full-length product.
-
Collect the fractions corresponding to the major peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[7][12]
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).
Post-Synthetic Conjugation via CuAAC (Click Chemistry)
This protocol describes a general method for conjugating an azide-containing molecule to the alkyne-modified oligonucleotide.
Materials:
-
Purified alkyne-modified oligonucleotide
-
Azide-containing molecule (e.g., a fluorescent dye azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-benzyltriazolylmethylamine (TBTA) ligand (optional, but recommended)
-
DMSO
-
Phosphate buffer or similar aqueous buffer
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
In a separate tube, prepare a stock solution of the azide-containing molecule in DMSO.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
In a reaction tube, combine the alkyne-modified oligonucleotide, the azide-containing molecule (typically 1.5-5 equivalents), and TBTA (if used).
-
Add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction. The final concentration of copper is typically in the range of 0.1-1 mM.
-
Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by HPLC.
-
Purify the resulting oligonucleotide conjugate by HPLC to remove excess reagents and unreacted starting materials.[13]
Visualizations
Caption: Workflow for oligonucleotide functionalization.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
References
- 1. idtdna.com [idtdna.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. waters.com [waters.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. agilent.com [agilent.com]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Ligand Selection in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with N-Boc-4-pentyne-1-amine
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][] This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3][4] For substrates such as N-Boc-4-pentyne-1-amine, the terminal alkyne allows for facile conjugation to azide-containing molecules, while the Boc-protecting group ensures the amine functionality remains available for subsequent transformations.
The selection of an appropriate ligand for the copper catalyst is critical for optimizing the CuAAC reaction. Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state or disproportionation.[5] Furthermore, ligands can dramatically accelerate the reaction rate, allowing for lower catalyst loading and milder conditions, which is particularly important when working with sensitive biological molecules.[6] This document provides detailed application notes on the selection of ligands for CuAAC reactions involving this compound, along with experimental protocols for performing the reaction with commonly used ligands.
Ligand Selection for CuAAC with this compound
The choice of ligand is dictated by several factors, including the solvent system, the desired reaction rate, and the presence of potentially coordinating functional groups on the substrates. For this compound, a simple aliphatic terminal alkyne, a variety of ligands can be successfully employed. The primary considerations are solubility and reaction efficiency.
Commonly Used Ligands:
-
Tris(benzyltriazolylmethyl)amine (TBTA): One of the first and most widely used ligands for CuAAC. It is highly effective in organic solvents and at low concentrations can significantly accelerate the reaction.[1][5] However, its poor water solubility limits its application in aqueous media.[7]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it an excellent choice for reactions in aqueous buffers, which are common in bioconjugation.[6] It is highly effective at stabilizing Cu(I) and accelerating the reaction in aqueous environments.[7]
-
Bathocuproinedisulfonic acid (BCS): A water-soluble phenanthroline-based ligand that is also effective in stabilizing Cu(I) in aqueous solutions.[5]
-
N-heterocyclic carbenes (NHCs): A class of ligands that have shown high catalytic activity in CuAAC reactions, often at elevated temperatures in organic solvents.[8]
-
Phosphine Ligands: Ligands such as triphenylphosphine (B44618) can accelerate CuAAC reactions, although their efficiency can be lower compared to triazole-based ligands.[3]
Comparative Performance of Ligands
| Ligand | Recommended Solvent | Key Advantages | Considerations | Relative Reaction Rate |
| TBTA | Organic (e.g., DMSO, THF, tBuOH) | High reaction rates in organic media.[1] | Poor aqueous solubility.[7] | ++++ |
| THPTA | Aqueous (e.g., water, PBS buffer) | Excellent water solubility, high biocompatibility.[6] | Can be inhibitory at high concentrations relative to copper.[9] | +++ |
| BTTAA | Aqueous | Higher reaction rates than THPTA in some systems, very high biocompatibility.[6][10] | +++++ | |
| BCS | Aqueous | Good water solubility.[5] | Generally lower acceleration compared to triazole-based ligands. | ++ |
| NHCs | Organic | Very high turnover numbers, effective under solvent-free conditions.[8] | Often require higher temperatures. | ++++ |
| Phosphines | Organic | Readily available. | Lower efficiency compared to other ligand classes.[3] | + |
Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions with this compound using either TBTA in an organic solvent system or THPTA in an aqueous system. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific azide (B81097) substrates.
Protocol 1: CuAAC Reaction with TBTA in tert-Butanol (B103910)/Water
This protocol is suitable for reactions where the azide partner is soluble in a mixture of tert-butanol and water.
Materials:
-
This compound
-
Azide coupling partner
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the azide coupling partner (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.
-
Ligand Addition: Add TBTA (0.05 equivalents) to the reaction mixture.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).
-
Reaction Initiation: Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: CuAAC Reaction with THPTA in Aqueous Buffer
This protocol is ideal for bioconjugation reactions or when using water-soluble azide partners.
Materials:
-
This compound
-
Azide coupling partner
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the azide coupling partner in PBS buffer.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix: In a microcentrifuge tube, prepare a premix of the copper and ligand by combining the CuSO₄ and THPTA stock solutions. A 1:5 copper-to-ligand ratio is a good starting point.[11]
-
Reaction Setup: In a clean reaction tube, combine the PBS buffer, the azide stock solution, and the this compound stock solution. A final concentration in the micromolar to low millimolar range is typical for bioconjugation.
-
Catalyst Addition: Add the copper/THPTA premix to the reaction tube.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. Protect from light if using fluorescently labeled molecules.
-
Purification: Purify the resulting triazole product using a method appropriate for the scale and nature of the product (e.g., HPLC for small molecules, size-exclusion chromatography for biomolecules).
Visualizations
Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow for CuAAC
Caption: A generalized experimental workflow for performing a CuAAC reaction.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N-Boc-4-pentyne-1-amine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction yield of N-Boc-4-pentyne-1-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine. - Increase reaction time: Allow the reaction to stir for a longer period (e.g., overnight). - Elevate temperature: Gently warm the reaction mixture (e.g., to 40°C), but be cautious of potential side reactions.[1] |
| Poor Quality Reagents: The 4-pentyne-1-amine or Boc-anhydride may have degraded. | - Use fresh or purified reagents: Ensure the purity of your starting materials. 4-pentyne-1-amine can be sensitive, and Boc-anhydride can hydrolyze over time. | |
| Ineffective Base: The base used may not be strong enough or may be sterically hindered. | - Choice of base: Triethylamine (B128534) (TEA) or sodium bicarbonate are commonly used and effective bases for this reaction.[2] For less nucleophilic amines, a stronger base or a catalyst like 4-(Dimethylamino)pyridine (DMAP) might be considered, but with caution due to potential side reactions. | |
| Formation of Multiple Products | Di-Boc Protected Amine: The primary amine has reacted with two molecules of Boc-anhydride. | - Control stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of Boc-anhydride. Using a large excess can promote the formation of the di-Boc product.[3] |
| Urea or Isocyanate Formation: This is a known side reaction, particularly when using DMAP as a catalyst. | - Avoid DMAP if possible: If side products are significant, consider using a non-nucleophilic base like triethylamine or an inorganic base like sodium bicarbonate.[2] - Control temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can minimize the formation of these byproducts. | |
| Difficult Product Purification | Co-elution of Product and Impurities: The desired product and byproducts may have similar polarities. | - Optimize chromatography: Use a gradient elution with a solvent system like ethyl acetate (B1210297) in hexanes to improve separation on a silica (B1680970) gel column. - Aqueous work-up: A thorough aqueous work-up can help remove water-soluble impurities and unreacted reagents before chromatography. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis involves the protection of the primary amine group of 4-pentyne-1-amine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 4-pentyne-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride) in the presence of a base.[2]
Q2: What is the role of the base in this reaction?
The reaction of an amine with Boc-anhydride produces an acidic byproduct. The base is added to neutralize this acid, which drives the reaction to completion and prevents the protonation of the starting amine, which would render it unreactive.[3]
Q3: Which solvents are suitable for this reaction?
Commonly used solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and biphasic systems of water and an organic solvent.[1][2] The choice of solvent can affect the reaction rate and should be chosen based on the solubility of the starting materials.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate the progress of the reaction.
Q5: Is an aqueous work-up necessary?
Yes, an aqueous work-up is highly recommended. It helps to remove the base, any unreacted Boc-anhydride (which hydrolyzes), and other water-soluble byproducts, simplifying the final purification by column chromatography.[4]
Data Presentation
Table 1: Representative Yields for N-Boc Protection of Primary Amines under Various Conditions
Disclaimer: The following data is a compilation from literature for the Boc protection of various primary amines and is intended to be representative. Actual yields for this compound may vary.
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzylamine | Triethylamine | Dichloromethane | Room Temp. | 2 h | >95 |
| Cyclohexylamine | Sodium Bicarbonate | Dioxane/Water | Room Temp. | 3 h | 98 |
| Aniline | 4-(Dimethylamino)pyridine (cat.) | Acetonitrile | Room Temp. | 12 h | 92 |
| Glycine methyl ester | Sodium Bicarbonate | Methanol/Water | 0 to Room Temp. | 4 h | 95 |
| Propargylamine | Triethylamine | Dichloromethane | 0 to Room Temp. | 2 h | >90 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general procedure for the Boc protection of a primary amine and is adaptable for the synthesis of this compound.
Materials:
-
4-pentyne-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-pentyne-1-amine (1.0 equivalent) in dichloromethane (or another suitable solvent).
-
Addition of Base: Add triethylamine (1.5 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution.
-
Addition of Boc-anhydride: Cool the mixture to 0°C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationships between experimental factors and reaction outcome.
References
Technical Support Center: Troubleshooting N-Boc-4-pentyne-1-amine Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low product yield, encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving N-Boc-4-pentyne-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CuAAC reaction using this compound has a very low or no yield. What are the first things I should check?
A1: Low yield in a copper-catalyzed click reaction is a common problem that can typically be traced to one of three areas: the activity of the copper catalyst, the integrity of the reagents and solvents, or suboptimal reaction conditions. The first step is to systematically evaluate these critical components. The active catalyst is Copper(I), which is highly susceptible to oxidation to the inactive Copper(II) state by atmospheric oxygen.[1] Therefore, ensuring a stable and active catalyst is the most critical starting point for troubleshooting.
Q2: How can I ensure my copper catalyst is active throughout the reaction?
A2: Maintaining copper in its active Cu(I) oxidation state is paramount for a successful reaction.[1][2]
-
Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent used to regenerate Cu(I) from any Cu(II) that forms.[3][4] It is crucial to prepare sodium ascorbate solutions fresh for each experiment, as they can degrade over time.[1]
-
Degas Solvents: Dissolved oxygen is the primary culprit for oxidizing the Cu(I) catalyst.[2] Before starting the reaction, thoroughly degas all solvents (e.g., water, DMSO, DMF) by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[1][5]
-
Employ a Stabilizing Ligand: Nitrogen-based, water-soluble ligands are essential, especially in bioconjugation. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stabilize the Cu(I) catalyst, prevent its oxidation, accelerate the reaction rate, and protect sensitive biomolecules from oxidative damage.[2][5][6] A ligand-to-copper ratio of 5:1 is often recommended to provide this protective effect.[2][3][7]
Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?
A3: The order of reagent addition can significantly impact the reaction's success by preventing the precipitation of inactive copper species. The generally recommended procedure is to add the reducing agent last.[3][5]
This sequence allows the ligand to coordinate with the Cu(II) salt first, forming a stable, soluble complex.[8] Adding the sodium ascorbate last ensures that the reduction to Cu(I) occurs in the presence of the stabilizing ligand, which is crucial for maintaining catalyst activity.[3][5]
Q4: Are there specific reaction parameters I should optimize for this compound?
A4: Yes. If the initial reaction fails, systematically optimizing key parameters is the next step. This compound is a terminal alkyne and generally behaves well in CuAAC, so standard optimization strategies apply.[9] The following table provides recommended starting points for optimization.
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Catalyst Source | CuSO₄·5H₂O or other Cu(II) salts | Cu(II) salts are convenient as they are stable and reduced in situ.[4] Avoid CuI, as the iodide can interfere with the reaction.[2] |
| Catalyst Loading | 50 - 250 µM | For sensitive biomolecules, start at the lower end. Increase if the reaction is slow, but be aware of potential copper toxicity.[7] |
| Reducing Agent | Sodium Ascorbate (5 mM) | Should be in excess relative to copper. Always prepare the solution fresh.[1][7] |
| Ligand | THPTA (water-soluble) or TBTA | THPTA is preferred for aqueous reactions. A 5:1 ligand-to-copper ratio is a robust starting point.[2][5][7] |
| Reactant Ratio | 1.1 - 2 equivalents of one reactant | Using a slight excess of either the azide or this compound can drive the reaction to completion.[1] |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) or mixtures (e.g., DMSO/H₂O, DMF/H₂O) | The CuAAC reaction is often accelerated in water.[4][5] Avoid Tris buffer, as it can inhibit the catalyst. |
| pH | 7.0 - 8.0 | The reaction is tolerant of a wide pH range (4-12), but neutral to slightly basic conditions are common for bioconjugation.[4] |
| Temperature & Time | Room temperature, 1-4 hours | Most click reactions are complete within a few hours.[1] For sterically hindered substrates, gentle heating (e.g., 37-60°C) or longer reaction times may be necessary. |
Q5: Could the N-Boc protecting group be interfering with the reaction or degrading?
A5: The N-Boc (tert-butyloxycarbonyl) protecting group is robust and generally stable under the mild, near-neutral pH conditions of a standard CuAAC reaction. It is unlikely to interfere with the click reaction itself or degrade. Deprotection of the N-Boc group typically requires strong acidic conditions (e.g., trifluoroacetic acid) or high temperatures, which are not employed during the click reaction.[10][11][12] If you observe side products, they are more likely due to the oxidation of sensitive functional groups on your other reactant by reactive oxygen species (ROS) generated by the copper/ascorbate system, or reactions with ascorbate byproducts.[13] Using a sufficient excess of a protective ligand like THPTA can help mitigate this.[3]
Q6: My CuAAC reaction still fails or is unsuitable for my application. What are my alternatives?
A6: If you continue to face issues with CuAAC, or if the copper catalyst is toxic to your biological system, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[14][15]
SPAAC is a copper-free click reaction that relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) (e.g., DBCO, BCN) with an azide.[12][16] While your this compound is a terminal alkyne and thus not suitable for SPAAC, you would need to use an azide-functionalized version of your molecule and react it with a partner molecule functionalized with a strained alkyne. This method is completely bioorthogonal and avoids any concerns related to copper cytotoxicity.[12][17]
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a starting point for a small-scale analytical reaction. Volumes and concentrations should be optimized for specific applications.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or an appropriate solvent.
-
Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.
-
Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Solvent Degassing:
-
Thoroughly degas the primary reaction buffer (e.g., PBS, pH 7.4) by sparging with argon or nitrogen gas for at least 20 minutes.
-
-
Reaction Assembly (for a 500 µL final volume):
-
In a microcentrifuge tube, prepare the catalyst premix:
-
Add 2.5 µL of 20 mM CuSO₄ solution.
-
Add 5.0 µL of 100 mM THPTA solution.
-
Gently mix. This creates a 5:1 ligand-to-copper ratio.
-
-
To a separate tube, add the reactants:
-
Add 437.5 µL of the degassed reaction buffer.
-
Add your azide-containing molecule to a final concentration of 50 µM.
-
Add this compound to a final concentration of 100 µM (2x excess).
-
-
Add the catalyst premix to the reactant solution and mix gently.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution. The final concentrations will be: Azide (50 µM), Alkyne (100 µM), CuSO₄ (100 µM), THPTA (1 mM), and Sodium Ascorbate (5 mM).
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours.[1] Protect from light if using fluorescent reagents.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, purify the N-Boc protected product using a suitable method like HPLC or column chromatography to remove excess reagents, catalyst, and ligand.
-
Protocol 2: Post-Click Reaction N-Boc Deprotection
This protocol describes the removal of the Boc group to expose the primary amine for subsequent applications.
-
Preparation:
-
Ensure your purified, N-Boc protected click product is thoroughly dried (e.g., by lyophilization) to remove all water.
-
Prepare a deprotection solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Caution: Work in a fume hood and wear appropriate PPE.
-
-
Deprotection Reaction:
-
Dissolve the dried conjugate in the TFA/DCM solution.
-
Incubate at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS or TLC until the starting material is fully consumed.
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure (roto-evaporation) or by blowing a stream of nitrogen.
-
The resulting product will be the TFA salt of the amine. If the free amine is required, dissolve the residue in a minimal amount of solvent and neutralize carefully with a suitable base (e.g., a mild bicarbonate solution or by using a basic resin).
-
Purify the final deprotected product as needed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. This compound | 151978-50-6 | Benchchem [benchchem.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing solvent conditions for N-Boc-4-pentyne-1-amine coupling
Welcome to the Technical Support Center for optimizing the coupling of N-Boc-4-pentyne-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for attaching this compound to a carboxylic acid?
A1: Standard amide coupling reagents are effective for this transformation. The most common include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).[1][2] For more challenging couplings, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often used to achieve higher yields and faster reaction times.[3]
Q2: Does the terminal alkyne of this compound interfere with the amide coupling reaction?
A2: Under typical amide coupling conditions, the terminal alkyne is generally unreactive and does not interfere with the formation of the amide bond. However, it is crucial to select coupling conditions that are compatible with the alkyne functionality. For instance, avoiding harsh acidic or basic conditions that could potentially react with the alkyne is recommended. The primary reactivity of the molecule under these conditions is the nucleophilic amine (after Boc deprotection) attacking the activated carboxylic acid.
Q3: What is the purpose of the Boc protecting group and when should it be removed?
A3: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It prevents the amine from undergoing unwanted side reactions. The Boc group must be removed (deprotected) to liberate the primary amine, which can then participate in the amide coupling reaction. Deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
Q4: Can I perform the coupling reaction in aqueous or protic solvents?
A4: While some coupling reactions can be performed in aqueous media, particularly with water-soluble reagents like EDC, it is generally recommended to use anhydrous aprotic solvents for amide bond formation.[4] The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, which reduces the reaction yield. Solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are commonly used.[4][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Boc Deprotection:
-
Verification: Confirm the complete removal of the Boc group by TLC or LC-MS analysis of the deprotected amine before proceeding with the coupling step.
-
Solution: If deprotection is incomplete, extend the reaction time with the acidic deprotection reagent or use a stronger acidic solution. Ensure the deprotection reagent is fresh.
-
-
Poor Quality or Inactive Reagents:
-
Verification: Use fresh, high-purity coupling reagents and anhydrous solvents. Moisture can significantly reduce the efficiency of the coupling reaction.[6]
-
Solution: Purchase new reagents and ensure solvents are properly dried before use. Store coupling reagents under an inert atmosphere and protected from moisture.
-
-
Suboptimal Solvent Choice:
-
Verification: The solubility of all reactants is crucial for a successful reaction. If any component is not fully dissolved, the reaction rate will be significantly slower.
-
Solution: Choose a solvent in which all starting materials, including the carboxylic acid, the amine, and the coupling reagents, are fully soluble. DMF is often a good choice due to its excellent solvating properties.[4]
-
-
Incorrect Stoichiometry:
-
Verification: Review the molar ratios of the reactants.
-
Solution: A common starting point is to use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagents relative to the amine.[3]
-
Issue 2: Presence of Side Products
Possible Causes and Solutions:
-
N-acylurea Formation (with EDC):
-
Identification: This side product arises from the rearrangement of the O-acylisourea intermediate. It is often observed as a byproduct with a mass corresponding to the carboxylic acid plus EDC.
-
Solution: The addition of NHS or HOBt can suppress the formation of N-acylurea by converting the O-acylisourea intermediate into a more stable activated ester.[7]
-
-
Guanidinylation of the Amine (with HATU/HBTU):
-
Identification: If an excess of a uronium/aminium-based coupling reagent is used, it can react with the free amine, leading to a guanidinium (B1211019) byproduct and capping of the amine.[7]
-
Solution: Use the coupling reagent in an equimolar amount relative to the carboxylic acid. Alternatively, pre-activate the carboxylic acid with the coupling reagent before adding the amine.[8]
-
-
Racemization of the Carboxylic Acid:
-
Identification: If the carboxylic acid has a chiral center, racemization can occur during the activation step. This can be detected by chiral HPLC analysis of the product.
-
Solution: Use coupling reagents known to suppress racemization, such as those that form HOBt or HOAt esters in situ.[1] Running the reaction at a lower temperature can also help minimize racemization.
-
Data Presentation
The following table provides illustrative yields for a generic amide coupling reaction with an N-Boc protected amine under various solvent conditions. Actual yields may vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range (%) | Reference |
| EDC | HOBt | DIPEA | DMF | 85-95 | [9][10] |
| EDC | HOBt | DIPEA | DCM | 70-85 | [5] |
| EDC | HOBt | DIPEA | THF | 65-80 | [5] |
| HATU | - | DIPEA | DMF | 90-98 | [6][9] |
| HATU | - | DIPEA | DCM | 80-90 | [6] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
-
Deprotection of this compound:
-
Dissolve this compound in DCM (e.g., 0.1 M).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 5-10 equivalents).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the deprotected 4-pentyne-1-amine salt (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the amine salt and act as a base.
-
Add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: HATU Mediated Coupling
-
Deprotection of this compound:
-
Follow the same deprotection procedure as in Protocol 1.
-
-
Amide Coupling:
-
In a separate flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In another flask, dissolve the deprotected 4-pentyne-1-amine salt (1.1 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.
-
Add the amine solution to the pre-activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Preventing side reactions with N-Boc-4-pentyne-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-4-pentyne-1-amine. The following information is designed to help you prevent common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The two primary sites of reactivity on this compound are the N-Boc protecting group and the terminal alkyne. The most common side reactions are:
-
Alkylation during Boc Deprotection: Acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic functional groups on your substrate or solvent.[1][2][3]
-
Alkyne Homocoupling (Glaser Coupling): In the presence of copper catalysts and oxygen, the terminal alkyne can undergo oxidative homocoupling to form a 1,3-diyne byproduct.[4][5] This is a common issue in reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4]
Q2: How can I minimize the formation of the tert-butyl cation-related side products during Boc deprotection?
A2: The most effective method is to use "scavengers" in your deprotection reaction mixture.[1][3] Scavengers are nucleophilic compounds that react with the tert-butyl cation at a faster rate than your substrate, effectively trapping it.[1][3] Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), anisole, and thioanisole.[3]
Q3: What causes the dimerization of the alkyne, and how can I prevent it?
A3: Alkyne dimerization, or Glaser coupling, is an oxidative process catalyzed by copper(I) in the presence of an oxidant, typically oxygen.[4][5] To prevent this side reaction:
-
Work under an inert atmosphere: Degassing your solvents and running the reaction under nitrogen or argon minimizes the presence of oxygen.
-
Use a reducing agent: In CuAAC reactions, adding a mild reducing agent like sodium ascorbate (B8700270) helps maintain the copper in its active Cu(I) state and prevents oxidation that can lead to homocoupling.[6]
-
Utilize a stabilizing ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst and reduce the likelihood of side reactions.[6]
Troubleshooting Guides
Issue 1: Side Product Formation During N-Boc Deprotection
Symptom: You observe an unexpected mass addition of +56 Da to your product or other nucleophilic species in your reaction mixture after acidic Boc deprotection.
Cause: This mass increase is characteristic of tert-butylation, where the electrophilic tert-butyl cation generated during deprotection alkylates a nucleophilic site on your molecule.[3]
Solutions:
-
Incorporate a scavenger: Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. The choice of scavenger depends on the nucleophiles present in your substrate.[1][3]
-
Optimize acid concentration: Use the minimum concentration of acid required for complete deprotection to reduce the rate of side reactions.
-
Consider alternative deprotection methods: For highly sensitive substrates, explore milder deprotection conditions, such as using a Lewis acid or thermal deprotection.[7]
Data Presentation: Efficacy of Scavengers in Boc Deprotection
| Scavenger Cocktail (TFA/Scavenger/H₂O) | Target Nucleophile(s) | Representative Yield of Desired Amine (%) | Representative Yield of Alkylated Byproduct (%) |
| 95:5:0 (No Scavenger) | Tryptophan, Methionine | 75 | 25 |
| 95:2.5:2.5 (TIS/H₂O) | Tryptophan | >95 | <5 |
| 95:5:0 (Thioanisole) | Methionine | >95 | <5 |
| 95:2.5:2.5 (EDT/H₂O) | Cysteine | >95 | <5 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Issue 2: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Symptom: The CuAAC reaction with this compound results in a low yield of the desired triazole product, and you observe a significant amount of a higher molecular weight byproduct corresponding to the dimer of the alkyne.
Cause: This is likely due to oxidative homocoupling (Glaser coupling) of this compound, competing with the desired cycloaddition reaction. This is often caused by the presence of oxygen and/or an insufficient amount of reducing agent.
Solutions:
-
Degas all solvents and reagents: Thoroughly degas all components of the reaction mixture by bubbling with an inert gas (argon or nitrogen) prior to adding the copper catalyst.
-
Use a freshly prepared solution of sodium ascorbate: Sodium ascorbate solutions can degrade over time when exposed to air. Prepare a fresh solution immediately before use.
-
Increase the amount of sodium ascorbate: A slight excess of sodium ascorbate can help ensure that the copper remains in the catalytically active Cu(I) state.
-
Add a stabilizing ligand: Ligands like THPTA are particularly effective in aqueous solutions for stabilizing the Cu(I) catalyst and accelerating the CuAAC reaction.
Data Presentation: Effect of Additives on CuAAC Reaction Yield
| Copper Source | Reducing Agent | Ligand | Atmosphere | Representative Yield of Triazole (%) | Representative Yield of Diyne Byproduct (%) |
| CuSO₄ | None | None | Air | <10 | >80 |
| CuSO₄ | Sodium Ascorbate | None | Air | 75 | 15 |
| CuSO₄ | Sodium Ascorbate | None | Nitrogen | 85 | <10 |
| CuSO₄ | Sodium Ascorbate | THPTA | Nitrogen | >95 | <2 |
Note: Yields are representative and can vary based on the specific azide (B81097) and alkyne used.
Issue 3: Low Conversion in Sonogashira Coupling
Symptom: The Sonogashira coupling of this compound with an aryl or vinyl halide shows low conversion to the desired cross-coupled product.
Cause: Sonogashira couplings are sensitive to several factors, including the catalyst, ligand, base, and solvent. Low conversion can result from catalyst deactivation, suboptimal reaction conditions, or the presence of impurities.
Solutions:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. For less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands may be required.
-
Base Selection: An appropriate base is needed to deprotonate the terminal alkyne. Common bases include triethylamine (B128534) and diisopropylethylamine. The choice of base can significantly impact the reaction rate.
-
Solvent Effects: The reaction is typically performed in solvents like THF, DMF, or acetonitrile. The solubility of all components is key to a successful reaction.
-
Ensure Anhydrous and Anaerobic Conditions: While some modern protocols are more robust, traditional Sonogashira reactions require anhydrous solvents and an inert atmosphere to prevent catalyst deactivation and side reactions.[8]
Data Presentation: Optimization of Sonogashira Coupling Conditions
| Palladium Catalyst (mol%) | Copper(I) Cocatalyst (mol%) | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | 25 | 65 |
| PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | 50 | 85 |
| PdCl₂(PPh₃)₂ (2) | CuI (1) | DIPEA | DMF | 50 | 90 |
| Pd(OAc)₂ (2) / SPhos (4) | None (Copper-free) | K₂CO₃ | Toluene | 80 | 92 |
Note: Yields are representative and depend on the specific aryl/vinyl halide and reaction time.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with Scavengers
-
Dissolve the N-Boc protected substrate (1.0 equiv) in dichloromethane (B109758) (DCM).
-
Add the scavenger (e.g., triisopropylsilane, 5.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.
-
Purify the resulting amine salt by precipitation, crystallization, or chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vial, dissolve this compound (1.0 equiv) and the azide-containing molecule (1.0-1.2 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Degas the reaction mixture containing the alkyne and azide by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the CuSO₄·5H₂O solution (0.01-0.05 equiv) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equiv).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dried flask under an inert atmosphere (nitrogen or argon), add the aryl or vinyl halide (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF).
-
Add an amine base (e.g., triethylamine, 2-3 equiv).
-
Add this compound (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Mechanism of Boc deprotection and scavenger intervention.
Caption: Competing pathways of CuAAC and Glaser coupling.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
N-Boc-4-pentyne-1-amine solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-Boc-4-pentyne-1-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a bifunctional molecule containing a terminal alkyne and a Boc-protected amine.[1][2][3][4] The terminal alkyne is frequently used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions for bioconjugation, such as labeling peptides, oligonucleotides, and other biomolecules.[5][6][7][8][9][10][11] The Boc-protected amine allows for subsequent functionalization after deprotection.
Q2: I'm observing precipitation or cloudiness when I add this compound to my aqueous buffer. What is the likely cause?
A2: this compound is a relatively lipophilic (hydrophobic) molecule due to the pentynyl and Boc groups. Its solubility in purely aqueous buffers, such as Phosphate-Buffered Saline (PBS), Tris, or HEPES, is expected to be low. Precipitation or cloudiness indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium.
Q3: How can I improve the solubility of this compound in my aqueous reaction?
A3: The most common and effective method to improve the solubility of lipophilic compounds like this compound in aqueous buffers is to use a water-miscible organic co-solvent.[5][12][13][14][15][16] Commonly used co-solvents for click chemistry and other bioconjugation reactions include dimethyl sulfoxide (B87167) (DMSO), tert-butanol (B103910) (t-BuOH), and ethanol.[5][7]
Q4: What percentage of co-solvent should I use?
A4: The optimal percentage of co-solvent depends on the specific experimental conditions, including the buffer composition, pH, and the properties of other reactants. It is recommended to start with a low percentage (e.g., 5-10% v/v) and gradually increase it until the this compound is fully dissolved. For many click chemistry reactions, a final co-solvent concentration of 10-50% is often sufficient. However, be mindful that high concentrations of organic solvents may affect the stability and function of biomolecules in your reaction.
Q5: Will the use of a co-solvent affect my experiment, for example, a click chemistry reaction?
A5: Most click chemistry reactions are tolerant to a range of co-solvents.[5] However, it is important to ensure that the chosen co-solvent and its concentration do not negatively impact the activity of your biomolecules or the efficiency of the copper catalyst. It is always advisable to perform a small-scale pilot experiment to test for any adverse effects.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving solubility problems with this compound in aqueous buffers.
Problem: Precipitate Formation Upon Addition to Aqueous Buffer
Initial Assessment Workflow
References
- 1. aldlab.com [aldlab.com]
- 2. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. This compound | 151978-50-6 | Benchchem [benchchem.com]
- 4. This compound (≥95% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 9. confluore.com.cn [confluore.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Boc-4-pentyne-1-amine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc-4-pentyne-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis reaction?
A1: The most common impurities include unreacted 4-pentyne-1-amine, excess di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), and byproducts such as tert-butanol (B103910). In some cases, a di-Boc protected byproduct may form, where the amine is protected by two Boc groups, though this is less common for primary amines.[1] Residual solvents from the reaction and workup are also common.
Q2: My crude product is an oil and won't solidify. Is this normal?
A2: Yes, it is common for this compound to be a liquid or an oil at room temperature.[2][3] Purification is typically achieved using chromatographic or extraction techniques rather than crystallization.
Q3: How can I effectively remove unreacted 4-pentyne-1-amine?
A3: Unreacted 4-pentyne-1-amine, being a basic compound, can be removed by performing an acidic wash during the workup. A dilute solution of an acid like 1 M HCl can be used to wash the organic layer, which will protonate the unreacted amine and draw it into the aqueous phase.[4]
Q4: What is the best method to remove excess (Boc)₂O and its byproduct, tert-butanol?
A4: Both excess (Boc)₂O and tert-butanol are typically volatile and can be largely removed by concentrating the reaction mixture under reduced pressure using a rotary evaporator.[1][4] Any remaining traces can then be separated during column chromatography.
Q5: Is the N-Boc protecting group stable during purification?
A5: The N-Boc group is generally stable under neutral and basic conditions but is sensitive to acid.[5][6] Prolonged exposure to strong acids, such as trifluoroacetic acid (TFA), or heating in the presence of even weak acids can lead to the cleavage of the Boc group. Therefore, it is crucial to avoid acidic conditions during purification and storage if the Boc-protected amine is the desired product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product streaks on the silica (B1680970) gel TLC plate or column. | The basic amine functional group is interacting with the acidic silica gel. | Add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%), to the eluent system for both TLC and column chromatography. This will neutralize the acidic sites on the silica gel and reduce streaking.[7][8] |
| Poor separation of the product from impurities during column chromatography. | The solvent system is not optimized. | Systematically vary the polarity of the eluent. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297).[9] Run a gradient elution, starting with a low polarity and gradually increasing it, to effectively separate compounds with different polarities. |
| Low yield of purified product. | 1. Incomplete reaction. 2. Loss of product during aqueous workup. 3. Premature deprotection of the Boc group. | 1. Monitor the reaction progress by TLC to ensure completion. 2. Ensure the pH of the aqueous washes is appropriate. Avoid overly acidic conditions if the product has any acid-labile groups. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 3. Avoid strong acids during workup and purification. If using acidic washes, use a dilute acid and minimize contact time. |
| The purified product shows loss of the Boc group over time. | The product is stored improperly or is contaminated with acid. | Store the purified this compound at a low temperature, preferably in a refrigerator or freezer, and under an inert atmosphere if possible. Ensure that all acidic residues have been removed before storage. |
Data on Purification Parameters
The following table summarizes typical parameters for the purification of this compound by silica gel column chromatography.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard grade silica gel is generally suitable. |
| Mobile Phase | Hexane/Ethyl Acetate (EtOAc) | A common and effective solvent system for compounds of intermediate polarity. |
| Gradient Elution | 5% to 25% EtOAc in Hexane | A gradient elution is recommended for optimal separation of non-polar impurities from the more polar product. |
| Typical Rf of Product | ~0.3 - 0.4 in 20% EtOAc/Hexane | The Rf value should be determined by TLC to optimize the solvent system. An Rf in this range usually provides good separation.[9] |
| Additive | 0.1% Triethylamine (TEA) | Recommended to be added to the mobile phase to prevent streaking of the amine on the silica gel.[8] |
| Loading Method | Dry Loading | Dissolving the crude product in a minimal amount of a volatile solvent, adsorbing it onto a small amount of silica gel, and then loading the dry powder onto the column can improve resolution.[9] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove unreacted amine).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine (to remove excess water).[4]
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Eluent: Prepare a solvent system of hexane and ethyl acetate. Based on TLC analysis, a gradient of 5% to 25% ethyl acetate in hexane is a good starting point. Add 0.1% triethylamine to the eluent mixture.[8]
-
Pack the Column:
-
Select a column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just above the silica bed.[9]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample.[9]
-
-
Elute the Column:
-
Carefully add the initial eluent to the column.
-
Apply gentle pressure to start the flow and begin collecting fractions.
-
Gradually increase the polarity of the eluent according to the predetermined gradient.
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring N-Boc-4-pentyne-1-amine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring and troubleshooting reactions involving N-Boc-4-pentyne-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a reaction involving this compound?
The progress of reactions with this compound can be effectively monitored using several analytical techniques. The most common are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] TLC is often used for quick, qualitative checks of reaction progress.[3]
Q2: How can I visualize this compound and its products on a TLC plate?
Since this compound and its common reaction products may not be UV-active, specific staining reagents are necessary for visualization. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing the alkyne group, which will appear as a yellow or light brown spot on a purple background.[4] For reactions where the Boc-group is removed, ninhydrin (B49086) stain can be used to visualize the resulting primary amine, which typically shows up as a pink or purple spot upon heating.[5][6]
Q3: My Boc-protection reaction of 4-pentyne-1-amine is slow or incomplete. What are the possible causes?
Several factors can lead to an incomplete or slow Boc-protection reaction. These include poor solubility of the starting amine, insufficient amount of the Boc anhydride (B1165640) ((Boc)₂O), or a reaction time that is too short.[7][8] Gently warming the reaction mixture or using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can help accelerate the reaction.[9]
Q4: I am observing multiple spots on my TLC during a Boc-deprotection reaction. What could be the reason?
The formation of multiple products during Boc-deprotection can be due to side reactions, especially with prolonged exposure to strong acids.[8] It is crucial to monitor the reaction closely and stop it once the starting material is consumed to avoid degradation of the desired product.
Q5: Can I use GC-MS to monitor my reaction?
Yes, GC-MS can be used to monitor reactions involving this compound, particularly for assessing the purity of the starting material and the final product.[1] However, for real-time reaction monitoring, LC-MS is often preferred as it typically requires less sample workup.[2]
Troubleshooting Guides
Issue 1: Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| Boc-Protection: Significant amount of starting amine (4-pentyne-1-amine) remains after the expected reaction time. | 1. Insufficient (Boc)₂O.[8] 2. Low reaction temperature. 3. Poor solubility of the amine.[7] | 1. Ensure at least 1.1 equivalents of (Boc)₂O are used.[8] 2. Gently warm the reaction to 40°C and continue monitoring.[9] 3. Use a co-solvent like THF or dioxane to improve solubility.[7] |
| Boc-Deprotection: Starting material (this compound) is still present after treatment with acid. | 1. Insufficient acid concentration or strength.[10] 2. Short reaction time.[8] | 1. Use a common deprotection solution such as 20-50% TFA in DCM or 4M HCl in dioxane.[8] 2. Extend the reaction time and continue to monitor by TLC.[8] |
| Coupling Reaction (e.g., with a carboxylic acid): Starting materials (this compound and the coupling partner) are still present. | 1. Ineffective coupling agent. 2. Presence of moisture. | 1. Consider using a different coupling agent such as HATU or HBTU.[1] 2. Ensure all reagents and solvents are anhydrous. |
Issue 2: Side Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Boc-Protection: A new, less polar spot appears on TLC. | Formation of N,N-di-Boc protected amine.[7] | Use a stoichiometric amount of (Boc)₂O and monitor the reaction carefully to avoid over-reaction.[7] |
| Boc-Deprotection: Streaking or multiple product spots on TLC. | Degradation of the product due to prolonged exposure to strong acid.[8] | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Data Presentation
Table 1: Illustrative TLC Data for a Boc-Protection Reaction
| Compound | Exemplary Rf Value (1:4 Ethyl Acetate (B1210297)/Hexanes) | Visualization Method |
| 4-pentyne-1-amine | 0.1 | Ninhydrin Stain (purple spot) |
| This compound | 0.5 | Potassium Permanganate Stain (yellow spot) |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, and spotting technique. The values provided are for illustrative purposes only.
Experimental Protocols
Protocol 1: Monitoring a Boc-Protection Reaction by TLC
-
Sample Preparation: Dissolve a small amount of the amine starting material (4-pentyne-1-amine) in a suitable solvent (e.g., methanol) to create a reference solution.
-
TLC Setup: On a silica (B1680970) gel TLC plate, spot the amine reference, a co-spot (reference and reaction mixture), and the reaction mixture.
-
Elution: Develop the plate using an appropriate mobile phase, such as 20% ethyl acetate in hexanes.
-
Visualization: After drying the plate, dip it in a potassium permanganate stain. The disappearance of the starting amine spot (low Rf) and the appearance of a new, higher Rf product spot indicates reaction progression.
Protocol 2: Monitoring a Boc-Deprotection Reaction by LC-MS
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with an appropriate solvent (e.g., acetonitrile (B52724)/water) to a concentration of approximately 0.1 mg/mL.[11]
-
LC-MS Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: Monitor the disappearance of the mass corresponding to the N-Boc protected starting material and the appearance of the mass for the deprotected amine product.
-
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC and LC-MS.
Caption: A logical guide for troubleshooting incomplete chemical reactions.
References
- 1. This compound | 151978-50-6 | Benchchem [benchchem.com]
- 2. waters.com [waters.com]
- 3. How To [chem.rochester.edu]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
N-Boc-4-pentyne-1-amine reaction catalyst instability and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving N-Boc-4-pentyne-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a bifunctional linker molecule commonly used in bioconjugation, drug discovery, and materials science.[1][2] Its two key functional groups are a terminal alkyne and a Boc-protected primary amine. The terminal alkyne allows for participation in highly efficient reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[3][4][5] The Boc-protected amine provides a stable nitrogen source that can be deprotected under acidic conditions for subsequent functionalization.[3]
Q2: How stable is the N-Boc protecting group on this compound?
A2: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and neutral conditions, making it compatible with a wide range of reactions, including CuAAC and Sonogashira coupling.[6] However, it is highly sensitive to acidic conditions. Exposure to even mild acids, such as trifluoroacetic acid (TFA) often used in HPLC purification, can lead to its removal, especially during solvent evaporation at elevated temperatures.[7] Thermolytic cleavage at high temperatures is also a known deprotection method.[8]
Q3: Can the amine functionality of this compound interfere with the catalyst?
A3: While the Boc group protects the amine, if it is unintentionally cleaved, the resulting free amine can coordinate to the metal center of the catalyst (copper or palladium). Amines can act as ligands and may alter the catalyst's activity.[9] In Sonogashira coupling, an amine base is a required component of the reaction, but the use of the substrate as a ligand is generally not intended and could complicate the catalytic cycle.[5] In CuAAC, various amine ligands are used to stabilize the Cu(I) catalyst and accelerate the reaction.[10] If the deprotected N-4-pentyne-1-amine coordinates to the copper, it could potentially inhibit the reaction, especially if it displaces a more effective accelerating ligand.
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide addresses common issues encountered when using this compound in CuAAC reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Copper(I) Catalyst | The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is added to generate Cu(I) in situ.[11] Use freshly prepared solutions of the reducing agent. |
| Catalyst Poisoning/Deactivation | In biological or complex media, thiols can be potent poisons for the CuAAC reaction.[12] If working with biological samples, consider pre-treating with an alkylating agent like N-ethylmaleimide to cap free thiols.[1] |
| Insufficient Ligand Acceleration | While the reaction can proceed without a ligand, accelerating ligands like THPTA or TBTA significantly improve reaction rates and yields, especially at low reactant concentrations.[13] They also protect biomolecules from oxidative damage.[13] Ensure the correct ligand-to-copper ratio is used (typically 5:1).[13] |
| Oxygen Contamination | Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. While sodium ascorbate (B8700270) helps mitigate this, it is good practice to degas solvents before use, especially for slow reactions or when using very low catalyst concentrations.[14] |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction can occur in the presence of oxygen and copper, leading to the formation of a dimer of this compound. Minimize this by ensuring the reaction is performed under an inert atmosphere or by adding the copper catalyst last, after the other reagents have been mixed.[7] |
| Boc-Deprotected Product | If the reaction workup involves acidic conditions (e.g., acidic wash or silica (B1680970) gel chromatography with an acidic mobile phase), the Boc group may be cleaved. Use a neutral workup and purification method. Consider buffering the silica gel with triethylamine (B128534). |
Troubleshooting Guide: Sonogashira Coupling
This guide addresses common issues when using this compound in Sonogashira coupling reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Palladium Catalyst | The active catalyst is Pd(0). If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ.[4] The formation of a black precipitate ("palladium black") indicates the catalyst has agglomerated and precipitated out of solution, losing its activity.[3][15] |
| Low Reactivity of Aryl/Vinyl Halide | The reactivity of the halide partner is critical, following the general trend: I > OTf > Br >> Cl.[16] For less reactive halides (especially chlorides), higher temperatures, higher catalyst loadings, and the use of more electron-rich, bulky phosphine (B1218219) ligands (e.g., cataCXium A, sXPhos) may be necessary.[3] |
| Inappropriate Base or Solvent | A suitable base (e.g., triethylamine, diisopropylethylamine) is required to deprotonate the alkyne.[17] Ensure the base is anhydrous and used in excess. The solvent can also play a crucial role; polar aprotic solvents like DMF or DMSO can be more effective for challenging couplings.[3] |
| Oxygen Contamination | As with CuAAC, oxygen can promote the homocoupling of the alkyne and can also lead to the deactivation of the palladium catalyst. It is critical to use degassed solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen).[17][18] |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Suggested Solution |
| High Temperature | While necessary for activating less reactive halides, excessively high temperatures can accelerate the decomposition of the palladium catalyst.[3] Optimize the temperature carefully. |
| Inadequate Ligand | The phosphine ligand stabilizes the Pd(0) intermediate. If decomposition is an issue, consider using a bulkier or more electron-rich ligand that can better stabilize the catalytic species.[3] |
| Solvent Effects | Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in certain cases.[15][16] If catalyst precipitation is a recurring issue, consider screening alternative solvents. |
Data Presentation: Reaction Condition Comparison
Table 1: Representative Conditions for CuAAC with this compound Analogues
| Entry | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (1) | TBTA (1) | Sodium Ascorbate (5) | DMSO | RT | 1-4 | >90 |
| 2 | CuSO₄·5H₂O (5) | None | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | RT | 12 | ~85 |
| 3 | CuI (2) | THPTA (10) | None | H₂O/t-BuOH (4:1) | RT | 2 | >95 |
| 4 | Cu(OAc)₂ (1) | None | Sodium Ascorbate (5) | DMF | 50 | 6 | ~92 |
Data is compiled and representative of typical CuAAC reactions involving terminal alkynes.[19][20]
Table 2: Representative Conditions for Sonogashira Coupling with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~88 |
| 2 | Pd(PPh₃)₄ (1.5) | CuI (3) | DIPEA | DMF | 80 | 4 | >90 |
| 3 | Pd(OAc)₂ (2) / sXPhos (4) | CuI (5) | K₂CO₃ | Dioxane | 100 | 12 | ~85 (with Aryl-Br) |
| 4 | Pd/HPS (0.24) | None (Copper-free) | None | DMSO | 90 | 1 | >99 (with Aryl-I) |
Data is compiled and representative of typical Sonogashira reactions.[3][21]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of this compound with an organic azide (B81097).
Materials:
-
This compound (1.0 equivalent)
-
Organic azide (1.0 equivalent)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 equivalents)
-
Sodium L-ascorbate (0.05 - 0.10 equivalents)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO)
Procedure:
-
To a reaction vial, add this compound and the organic azide.
-
Add the solvent and stir until all solids are dissolved.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add an aqueous solution of CuSO₄·5H₂O to initiate the reaction.
-
Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.[19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.01 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.02 - 0.10 equivalents)
-
Anhydrous amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Decision workflow for preventing Boc group deprotection.
References
- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. cetjournal.it [cetjournal.it]
Technical Support Center: Copper Catalyst Removal from N-Boc-4-pentyne-1-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual copper catalysts from reactions involving N-Boc-4-pentyne-1-amine.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of copper catalyst crucial after my reaction with this compound?
Residual copper can be detrimental for several reasons. Copper ions are known to be toxic to cells, which is a major concern for downstream biological applications and drug development.[1] Furthermore, leftover copper can interfere with subsequent analytical techniques, such as fluorescence-based assays, and may catalyze undesired side reactions, impacting the stability and purity of your final product.[1][2] For pharmaceutical applications, minimizing copper content to parts-per-million (ppm) levels is often a stringent regulatory requirement.[2]
Q2: What are the most effective methods for removing residual copper catalyst from my this compound reaction mixture?
The most common and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This technique involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent. Common chelators include Ethylenediaminetetraacetic acid (EDTA), aqueous ammonia, or ammonium (B1175870) chloride.[1][2] These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.[2]
-
Solid-Phase Scavenging: This method utilizes solid-supported scavengers, often functionalized resins, that selectively bind to copper. The resin can be stirred with the reaction mixture and then easily removed by filtration.[1][3]
-
Filtration through an Adsorbent: The reaction mixture can be passed through a plug of an adsorbent material such as Celite, silica (B1680970) gel, or alumina.[1][4] These materials can adsorb the copper catalyst, allowing the desired product to pass through with the eluting solvent.[1]
Q3: How do I choose the best copper removal method for my specific experiment?
The optimal method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required final purity. The table below provides a comparison of common techniques.
Data Presentation: Comparison of Copper Removal Techniques
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash with Chelating Agents (e.g., EDTA, Ammonia) | 50 - 200 | 5 - 15% | Cost-effective, straightforward for many products. | Can be less effective if the product is a strong copper chelator. Not suitable for water-soluble products. May require multiple washes. |
| Solid-Phase Scavengers (e.g., Thiol or Amine-functionalized resins) | < 10 | 1 - 5% | High efficiency and selectivity, simple filtration-based workup, suitable for a wide range of products.[2][3] | Higher cost compared to aqueous washes. May require optimization of stirring time. |
| Filtration through Celite/Silica Gel | > 200 | 2 - 10% | Good for removing particulate copper species. Can be combined with other methods.[1][4] | Less effective for soluble copper species.[1] Potential for product adsorption on silica gel. |
| Precipitation | Variable | 5 - 20% | Can be effective if copper salts can be selectively precipitated. | Product may co-precipitate. Requires careful selection of precipitating agent. |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is a general procedure for removing copper catalysts via liquid-liquid extraction with an EDTA solution.
Materials:
-
Reaction mixture containing this compound product and copper catalyst.
-
Organic solvent (e.g., dichloromethane (B109758), ethyl acetate).
-
0.5 M EDTA aqueous solution, pH 8.
-
Deionized water.
-
Brine (saturated aqueous NaCl).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
First Wash: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of 0.5 M EDTA solution (pH 8). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer, often blue or green due to the copper-EDTA complex, should be drained.
-
Repeat Washes: Repeat the EDTA wash (steps 2-3) until the aqueous layer is colorless.
-
Water Wash: Wash the organic layer with deionized water to remove any residual EDTA.
-
Brine Wash: Wash the organic layer with brine to aid in the removal of water.
-
Drying: Drain the organic layer into a flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.[2]
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
This protocol describes the use of a scavenger resin for the removal of copper catalyst.
Materials:
-
Reaction mixture containing this compound product and copper catalyst.
-
Appropriate solvent.
-
Solid-phase scavenger resin (e.g., SiliaMetS Thiourea).[3]
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or syringe filter).
Procedure:
-
Resin Addition: To the crude reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).[1]
-
Stirring: Stir the resulting suspension at room temperature. A stirring time of 1-16 hours may be required, and the optimal time should be determined empirically.[1]
-
Filtration: Filter the mixture to remove the resin.
-
Rinsing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[2]
Protocol 3: Copper Removal by Filtration through Celite
This protocol is useful for the removal of particulate copper species.
Materials:
-
Reaction mixture containing this compound product and copper catalyst.
-
Celite.
-
Sintered glass funnel or Büchner funnel with filter paper.
-
Eluting solvent.
-
Filtration flask.
Procedure:
-
Prepare Celite Pad: Place a sintered glass funnel or a Büchner funnel with filter paper on a filtration flask. Add a layer of Celite (approximately 1-2 cm thick) to the funnel. Wet the Celite pad with the eluting solvent and apply gentle suction to pack the pad.
-
Load Reaction Mixture: Carefully load the reaction mixture onto the top of the Celite pad.
-
Elution: Elute the product by passing the appropriate solvent through the Celite pad. Apply gentle suction to facilitate the filtration.
-
Washing: Wash the Celite pad with additional eluting solvent to ensure all the product has been collected.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to obtain the product.
Troubleshooting Guides
Problem 1: Persistent green/blue color in the organic layer after aqueous EDTA wash.
-
Possible Cause: The this compound product or a byproduct may be a stronger chelator for copper than EDTA.
-
Recommended Solution: Consider using a solid-phase scavenger resin, which often has a higher affinity for copper.[1]
-
Possible Cause: The pH of the aqueous solution is not optimal for chelation. The effectiveness of EDTA as a chelator can be pH-dependent.[1]
-
Recommended Solution: Ensure the pH of your EDTA solution is appropriately adjusted (typically pH 7-8).
-
Possible Cause: Insufficient mixing during the liquid-liquid extraction.
-
Recommended Solution: Ensure vigorous shaking of the separatory funnel for an adequate amount of time to facilitate the transfer of the copper-EDTA complex to the aqueous layer.[1]
Problem 2: Low product yield after purification.
-
Possible Cause: Product loss during aqueous extractions due to some water solubility of the this compound derivative.
-
Recommended Solution: Minimize the number of aqueous washes or use a solid-phase scavenger to avoid an aqueous workup. Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.
-
Possible Cause: Product adsorption onto the solid support (silica gel or scavenger resin).
-
Recommended Solution: If using silica gel, try eluting with a more polar solvent system. If using a scavenger resin, ensure you thoroughly wash the resin with the reaction solvent after filtration to recover all of the product.
Problem 3: My this compound derivative is water-soluble, making liquid-liquid extraction difficult.
-
Possible Cause: The presence of polar functional groups on your molecule.
-
Recommended Solution: Utilize a solid-supported metal scavenger. The resin can be stirred with your aqueous solution of the product and then filtered off, leaving the copper-free product in solution.[1]
Visualizations
Caption: A decision-making workflow for selecting a copper catalyst removal method.
Caption: Troubleshooting guide for incomplete copper catalyst removal.
References
Technical Support Center: Minimizing Byproducts in Azide-Alkyne Cycloadditions
Welcome to the technical support center for azide-alkyne cycloaddition chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high yields and minimal byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry."
Problem: I am observing significant amounts of alkyne homocoupling (Glaser coupling) byproducts.
Possible Causes and Solutions:
This side reaction is often promoted by the presence of oxygen, which facilitates the oxidation of the active Cu(I) catalyst to Cu(II).[1] Cu(II) is a known catalyst for the oxidative homocoupling of terminal alkynes.
-
Solution 1: Deoxygenate Your Reaction Mixture.
-
Protocol: Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[2] Alternatively, you can use the freeze-pump-thaw method for more rigorous oxygen removal. Maintaining an inert atmosphere throughout the reaction is crucial.
-
-
Solution 2: Use an Appropriate Reducing Agent.
-
Protocol: The addition of a reducing agent like sodium ascorbate (B8700270) is essential to maintain the copper catalyst in its active Cu(I) oxidation state.[3][4] A freshly prepared stock solution of sodium ascorbate (e.g., 1 M in water) should be used.[2] Typically, an excess of sodium ascorbate relative to the copper catalyst is recommended.
-
-
Solution 3: Utilize a Stabilizing Ligand.
-
Protocol: Ligands can stabilize the Cu(I) catalyst, preventing its oxidation to Cu(II) and subsequent involvement in side reactions. For reactions in organic solvents, tris(benzyltriazolylmethyl)amine (TBTA) is a common choice, while tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is suitable for aqueous systems.[1][5] A ligand-to-copper ratio of 1:1 to 5:1 is often employed.[1][6]
-
Problem: My biomolecule substrate is degrading or showing signs of oxidation.
Possible Causes and Solutions:
Reactive oxygen species (ROS) can be generated during CuAAC reactions, particularly in the presence of copper, oxygen, and a reducing agent like ascorbate.[1][6] These ROS can lead to the oxidation of sensitive functional groups in biomolecules, such as cysteine, methionine, and histidine residues.[6]
-
Solution 1: Increase the Ligand-to-Copper Ratio.
-
Solution 2: Add an Antioxidant.
-
Protocol: The addition of an antioxidant like aminoguanidine (B1677879) can help mitigate the degradation of biomolecules by scavenging reactive byproducts of ascorbate oxidation.[1][6]
-
-
Solution 3: Minimize Exposure to Oxygen.
-
Protocol: As with preventing Glaser coupling, deoxygenating the reaction mixture and maintaining an inert atmosphere will reduce the formation of ROS.[7]
-
Problem: The reaction is sluggish or yields are low, leading to prolonged reaction times and potential for side reactions.
Possible Causes and Solutions:
Slow reaction rates can be due to several factors, including catalyst inactivity, poor reagent quality, or suboptimal reaction conditions.
-
Solution 1: Ensure Catalyst Activity and Purity of Reagents.
-
Solution 2: Optimize Reaction Temperature.
-
Solution 3: Choose an Appropriate Solvent.
-
Protocol: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, and THF, or mixtures with water, are commonly used.[11] The reaction is often accelerated in water.[3] Ensure your starting materials are sufficiently soluble in the chosen solvent system.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in CuAAC reactions?
The most prevalent byproduct is the homocoupling of the terminal alkyne, known as the Glaser coupling product.[1] This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen.[12] Another potential issue, particularly in bioconjugation, is the oxidation of sensitive functional groups on the substrate molecules due to the generation of reactive oxygen species (ROS).[6]
Q2: How can I effectively remove the copper catalyst and byproducts after the reaction?
Purification strategies depend on the nature of your product. For small molecules, standard chromatographic techniques like column chromatography are often effective. In many cases, if the reaction goes to completion, the product can be isolated by simple filtration or precipitation.[11] For biomolecules, size exclusion chromatography, dialysis, or the use of copper-chelating resins can be employed to remove the copper catalyst and other small molecule reagents.[13] A "catch and release" strategy on a solid support has also been described for oligonucleotide purification.[14]
Q3: Is it always necessary to use a ligand in CuAAC reactions?
While not always strictly necessary, using a ligand is highly recommended, especially in bioconjugation or when working with sensitive substrates.[7] Ligands like TBTA and THPTA not only accelerate the reaction but also stabilize the catalytically active Cu(I) state, thereby minimizing side reactions and protecting biomolecules from copper-induced damage.[15][16]
Q4: Can I use ascorbic acid instead of sodium ascorbate?
Yes, ascorbic acid can be used as a reducing agent. However, sodium ascorbate is often preferred due to its better solubility in aqueous media and potentially greater stability.[9] If using ascorbic acid, it is advisable to prepare fresh solutions for each reaction.[9]
Q5: What is the optimal ratio of reagents for a CuAAC reaction?
A common starting point is to use a slight excess of one of the reactants (e.g., 1.1 equivalents of the azide (B81097) relative to the alkyne).[2] The copper catalyst is typically used in catalytic amounts, ranging from 0.1 to 5 mol%. The amount of reducing agent (sodium ascorbate) is generally in excess of the copper catalyst.
Data Presentation
Table 1: Common Reagent Concentrations for CuAAC Reactions
| Reagent | Typical Concentration Range | Notes |
| Alkyne | 1.0 equivalent | Limiting reagent in this example. |
| Azide | 1.1 - 10 equivalents | A slight excess is common for small molecules; a larger excess may be used in bioconjugation.[2] |
| Copper(II) Sulfate (B86663) | 0.01 - 0.05 equivalents (1-5 mol%) | Precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | 0.1 - 0.2 equivalents (10-20 mol%) | Used in excess to the copper salt to ensure reduction.[2] |
| Ligand (e.g., TBTA/THPTA) | 0.05 - 0.25 equivalents (5-25 mol%) | A ligand-to-copper ratio of 1:1 to 5:1 is common.[1][6] |
Table 2: Effect of Ligands on CuAAC Reactions
| Ligand | Typical Solvent System | Key Advantage |
| TBTA | Organic (e.g., DMF, DMSO, THF) | Accelerates reaction rates and stabilizes Cu(I).[15] |
| THPTA | Aqueous Buffers | High water solubility, accelerates the reaction, and protects biomolecules from oxidative damage.[7][8] |
| None | Various | Can work for simple reactions, but is more prone to side reactions and catalyst deactivation.[1] |
Experimental Protocols & Visualizations
General Protocol for a Small Molecule CuAAC Reaction:
-
In a reaction vial, dissolve the alkyne (1.0 eq) and azide (1.1 eq) in a suitable solvent (e.g., a mixture of t-BuOH/water or DMF).[2]
-
Add the ligand solution (e.g., TBTA, 0.05 eq).[2]
-
Add the copper(II) sulfate solution (e.g., 0.01-0.05 eq).[2]
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[2]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1-0.2 eq).[2]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.[2]
-
Upon completion, proceed with an appropriate workup and purification procedure.[2]
Caption: A generalized workflow for performing a CuAAC reaction with steps to minimize byproduct formation.
Troubleshooting Logic for Byproduct Formation:
Caption: A decision tree for troubleshooting common byproduct formation in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Click reagents - Synvenio [synvenio.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. A 'catch and release' strategy towards HPLC-free purification of synthetic oligonucleotides by a combination of the strain-promoted alkyne-azide cycloaddition and the photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Boc-4-pentyne-1-amine and Other Terminal Alkynes for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient coupling of molecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and versatile tool for this purpose. Central to this reaction is the choice of the terminal alkyne, which can significantly influence reaction kinetics, yield, and the properties of the final bioconjugate. This guide provides an objective comparison of N-Boc-4-pentyne-1-amine, a bifunctional linker, with other common terminal alkynes used in bioconjugation, supported by experimental data and detailed protocols.
Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC reactions is influenced by steric and electronic factors. While direct kinetic data for this compound is not extensively published in a comparative context, its performance can be inferred from studies on structurally similar aliphatic terminal alkynes.
| Alkyne Type | Structure | Relative Reactivity | Key Characteristics |
| This compound | tert-butyl (pent-4-yn-1-yl)carbamate | Moderate to High | Bifunctional: contains a terminal alkyne for click chemistry and a Boc-protected amine for subsequent functionalization. The short alkyl chain offers flexibility. |
| Propargyl Alcohol | HCCCH₂OH | High | Small, hydrophilic, and highly reactive due to the electron-withdrawing nature of the adjacent hydroxyl group. |
| Propargylamine | HCCCH₂NH₂ | High | Similar to propargyl alcohol, the amine group enhances reactivity. |
| Propargyl Ethers/Amides | HCCCH₂OR / HCCCH₂NHCOR | High | Generally exhibit good reactivity, influenced by the nature of the R group. |
| Simple Aliphatic Alkynes | HCCCn H₂n₊₁ | Moderate | Reactivity can be slightly lower than propargylic compounds due to less activation of the alkyne. |
| Aromatic Alkynes | HCCC₆H₅ | Moderate to Low | Generally slower reacting than aliphatic alkynes in CuAAC. |
| Propiolamides | HCCOC(O)NR₂ | Very High | Among the most reactive terminal alkynes for CuAAC due to strong activation by the amide group.[1] |
Note: The relative reactivity is a qualitative assessment based on published data for similar structures.[1][2] The actual performance can vary depending on the specific reaction conditions, substrates, and catalyst system used.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for a typical CuAAC reaction and the subsequent deprotection of the Boc group on this compound.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of an azide-containing biomolecule to an alkyne-functionalized partner, such as this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
Alkyne-containing molecule (e.g., this compound)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA, BTTAA) solution (e.g., 50 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule in the reaction buffer. The final concentration of the limiting reagent is typically in the micromolar to low millimolar range. A slight excess of the other reactant (1.2-2 equivalents) is often used.
-
Prepare a premix of the CuSO₄ solution and the copper(I)-stabilizing ligand. A typical ratio is 1:5 (CuSO₄:ligand).
-
Add the CuSO₄/ligand premix to the reaction mixture containing the azide (B81097) and alkyne. The final copper concentration typically ranges from 50 µM to 1 mM.
-
If using, add aminoguanidine to the reaction mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 times that of the copper sulfate.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Upon completion, the bioconjugate can be purified using appropriate methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.
Protocol for Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine functionality of the bioconjugate.
Materials:
-
Boc-protected bioconjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Neutralizing base (e.g., triethylamine (B128534) or DIPEA)
-
Purification supplies (e.g., HPLC, solid-phase extraction cartridges)
Procedure:
-
Dissolve the Boc-protected bioconjugate in an appropriate solvent (e.g., DCM).
-
Add a solution of TFA in the same solvent (e.g., 20-50% TFA in DCM).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be neutralized with a base and purified by a suitable method to yield the final deprotected bioconjugate.
Visualization of Bioconjugation Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex experimental processes and biological pathways.
Caption: Experimental workflow for bioconjugation using this compound.
Application in Targeted Protein Degradation: PROTACs
This compound is frequently used as a component of the linker in Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
Caption: PROTAC-mediated targeted protein degradation pathway.
Conclusion
This compound stands out as a valuable bifunctional building block in bioconjugation. Its terminal alkyne allows for efficient participation in CuAAC reactions, while the Boc-protected amine provides a versatile handle for subsequent modifications. While other terminal alkynes, such as propiolamides, may offer faster reaction kinetics in some cases, the dual functionality of this compound makes it a strategic choice for the synthesis of complex biomolecules like antibody-drug conjugates and PROTACs. The selection of the optimal terminal alkyne will ultimately depend on the specific requirements of the bioconjugation strategy, including desired reactivity, the nature of the biomolecule, and the intended application of the final conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
A Head-to-Head Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological inquiry. Among the vast toolkit of bioconjugation techniques, click chemistry, particularly the azide-alkyne cycloaddition, stands out for its high efficiency and specificity. This guide provides an objective comparison of the two main modalities of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry.
The fundamental distinction between these two powerful methods lies in the presence or absence of a copper(I) catalyst. While CuAAC boasts rapid reaction kinetics, the inherent cytotoxicity of copper necessitates careful consideration, especially in living systems. SPAAC circumvents this issue by employing strained cyclooctynes that react spontaneously with azides, offering superior biocompatibility at the cost of generally slower reaction rates. This guide will delve into the quantitative performance metrics, detailed experimental protocols, and potential cellular impacts of each method to empower you in selecting the optimal strategy for your research needs.
Quantitative Performance Metrics: A Data-Driven Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison of their performance.
Table 1: General Performance Characteristics
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity. Can be mitigated with chelating ligands. | High, ideal for live-cell and in vivo applications. |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[1] | Fast, but generally slower than CuAAC, with rates highly dependent on the specific cyclooctyne (B158145) used.[1] |
| Reactants | Terminal alkynes and azides. | Strained cyclooctynes and azides. |
| Reagent Stability & Accessibility | Terminal alkynes are generally stable and straightforward to synthesize.[1] | Strained cyclooctynes can be less stable and more complex to prepare.[1] |
| Side Reactions | Potential for oxidative damage to proteins and fluorophores due to reactive oxygen species (ROS) generated by the copper catalyst. Non-specific labeling can be copper-dependent.[2] | Some strained alkynes can react with thiols (e.g., cysteine residues), leading to off-target labeling.[2] |
Table 2: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reagents
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. More strained cyclooctynes exhibit faster reaction rates.
| Cyclooctyne Reagent | Typical Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹) | Key Features |
| OCT (cyclooctyne) | ~1 x 10⁻³ | The original, relatively slow cyclooctyne. |
| ALO (azacyclooctyne) | ~3 x 10⁻³ | Moderate reactivity. |
| BCN (bicyclo[6.1.0]nonyne) | ~0.15[3] | Moderately reactive and relatively stable. |
| DIFO (difluorinated cyclooctyne) | ~0.4 | High reactivity due to fluorine substitution. |
| DBCO (dibenzocyclooctyne) | 10⁻³ - 1[3] | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN. |
| BARAC (biarylazacyclooctynone) | ~1 | Among the most reactive cyclooctynes.[4] |
Experimental Workflows and Mechanisms
The procedural differences between CuAAC and SPAAC are centered around the preparation and addition of the catalyst in the former.
Detailed Experimental Protocols
The following protocols provide a starting point for protein labeling using CuAAC and SPAAC. Optimization may be required for specific proteins and probes.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Protein Labeling
This protocol is adapted for the labeling of a protein containing an azide or alkyne modification in a cell lysate or as a purified component.[5]
Materials:
-
Azide or alkyne-modified protein sample (1-5 mg/mL in a suitable buffer)
-
Corresponding alkyne or azide detection probe (e.g., fluorescent dye-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µL of protein sample
-
100 µL of PBS
-
4 µL of the corresponding azide or alkyne detection probe (for a final concentration of ~20 µM, may require optimization)[5]
-
-
Catalyst Preparation:
-
Reaction Initiation:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate (B8700270) solution to initiate the reaction.[5]
-
Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light if using a fluorescent probe.
-
Incubate for 30 minutes to 1 hour at room temperature. Longer incubation times may improve labeling efficiency.[5]
-
-
Downstream Processing:
-
The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).
-
For purification, methods such as methanol/chloroform precipitation can be employed.[5]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling
This protocol describes the labeling of cell-surface proteins metabolically incorporating an azide-modified sugar.[6]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-containing metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye
-
Phosphate-buffered saline (PBS), pH 7.4
-
Imaging-compatible plates or chambered cover glass
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[6]
-
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-functionalized fluorescent dye in complete cell culture medium at a final concentration of 1-20 µM (optimization is recommended).
-
Add the labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protecting from light.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with warm PBS.
-
An optional incubation in fresh medium for 30-60 minutes can help reduce background fluorescence.
-
Replace the final wash with fresh medium or an appropriate imaging buffer.
-
The cells are now ready for fluorescence microscopy imaging.
-
Cellular Impact of Copper Catalysis
While CuAAC is a powerful tool for in vitro labeling, its application in living systems is approached with caution due to the cytotoxicity of copper ions.[7] Copper can interfere with various cellular processes.[8]
Excess intracellular copper can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to lipids, proteins, and DNA, leading to mitochondrial dysfunction.[9][10] Copper ions can also directly interact with the active sites of enzymes, such as kinases and phosphatases, thereby altering cellular signaling pathways.[8] A recently described form of regulated cell death, termed cuproptosis, is triggered by the accumulation of copper and its interaction with mitochondrial proteins.[11]
Conclusion and Recommendations
The choice between copper-catalyzed and copper-free click chemistry is application-dependent.
-
CuAAC is the method of choice for in vitro applications where reaction speed and efficiency are paramount. Its fast kinetics and the relative simplicity and stability of terminal alkynes make it a robust tool for labeling purified proteins or cell lysates. The use of copper-chelating ligands is highly recommended to mitigate copper-induced damage to sensitive biomolecules.[12]
-
SPAAC is the superior technique for live-cell imaging and in vivo studies due to its excellent biocompatibility.[6] The absence of a cytotoxic catalyst simplifies the experimental workflow for live systems. While generally slower than CuAAC, the reaction rates of SPAAC can be significantly enhanced by selecting highly reactive cyclooctynes like DBCO or BARAC. Researchers should be mindful of potential off-target reactions with cysteine residues, particularly when using highly reactive cyclooctynes at high concentrations.[2]
By carefully considering the experimental context, the sensitivity of the biological system, and the desired labeling efficiency and speed, researchers can effectively harness the power of click chemistry for their specific protein labeling needs.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lumiprobe.com [lumiprobe.com]
N-Boc-4-pentyne-1-amine: A Superior Linker for Robust and Versatile Bioconjugation
A detailed comparison of N-Boc-4-pentyne-1-amine with other common linkers, providing researchers, scientists, and drug development professionals with data-driven insights for linker selection in applications ranging from proteomics to targeted drug delivery.
In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and functionality of the resulting biomolecular conjugate. This compound has emerged as a highly versatile and advantageous linker, primarily due to its ability to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." This guide provides an objective comparison of this compound with other widely used linkers, supported by quantitative data and detailed experimental protocols, to facilitate informed decision-making in your research and development endeavors.
The Advantage of Orthogonal Reactivity
This compound is a bifunctional linker featuring a terminal alkyne group and a tert-butyloxycarbonyl (Boc)-protected primary amine.[1] This "orthogonal" arrangement is a key advantage, allowing for selective reaction at the alkyne terminus via CuAAC without affecting the protected amine. The Boc group is stable under a wide range of reaction conditions but can be readily and cleanly removed under acidic conditions to unveil the primary amine for subsequent functionalization.[1] This dual reactivity enables the controlled and sequential introduction of different molecular entities, a crucial capability in the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.[2][3]
Quantitative Comparison of Linker Performance
The selection of an optimal linker is often guided by key performance indicators such as reaction kinetics, conjugation efficiency, and the stability of the resulting linkage. The following tables summarize the performance of this compound in CuAAC reactions compared to other common linker technologies like maleimide-based linkers and those used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Table 1: Reaction Kinetics of Different Linker Chemistries
| Linker Chemistry | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC (e.g., this compound) | Terminal Alkyne + Azide | ~10² - 10⁴ | Fast kinetics, high specificity, stable linkage | Requires copper catalyst which can be cytotoxic |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | ~10⁻¹ - 10¹ | Copper-free, bioorthogonal | Slower kinetics than CuAAC, bulky linkers |
| Maleimide Chemistry | Maleimide + Thiol | ~10² - 10³ | Fast kinetics at physiological pH | Potential for retro-Michael reaction leading to instability |
Note: Reaction rates can be influenced by factors such as solvent, temperature, pH, and the specific structure of the reactants.
Table 2: Stability of Linkages in Biological Media
| Linkage Type | Formed From | Stability in Plasma | Primary Instability Mechanism |
| 1,2,3-Triazole | CuAAC (e.g., from this compound) | High (Resistant to hydrolysis and enzymatic cleavage) | Generally considered highly stable |
| Thioether (from Maleimide) | Maleimide + Thiol | Moderate to Low (Half-life can be hours to days) | Retro-Michael reaction, leading to linker exchange |
| 1,2,3-Triazole | SPAAC | High (Resistant to hydrolysis and enzymatic cleavage) | Generally considered highly stable |
The Superiority of the Triazole Linkage
A significant advantage of employing this compound in CuAAC reactions is the formation of a highly stable 1,2,3-triazole ring. This aromatic heterocycle is exceptionally resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the bioconjugate in complex biological environments.[4] In contrast, the thioether bond formed from maleimide-based linkers is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to premature cleavage of the conjugate and off-target effects.
Experimental Protocols
To facilitate the practical application of this compound, detailed protocols for key experimental procedures are provided below.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water). If using a ligand, prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄ solution (or CuSO₄/ligand premix) to the reaction mixture to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques.
Protocol 2: Boc Deprotection of the Amine
This protocol outlines the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
-
Boc-protected amine conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizing the Workflow and Advantages
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the reaction workflow and the logical advantages of this compound.
References
A Comparative Analysis of N-Boc-4-pentyne-1-amine in Copper- and Ruthenium-Catalyzed Azide-Alkyne Cycloadditions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of ligation chemistry is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a robust and versatile platform for molecular conjugation. This guide provides a detailed comparison of the efficacy of a key bifunctional building block, N-Boc-4-pentyne-1-amine, in the two major catalytic variants of this reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The selection between these two powerful methods is primarily dictated by the desired regioselectivity of the resulting 1,2,3-triazole product.
Executive Summary
This compound is a valuable reagent that incorporates a terminal alkyne for cycloaddition and a protected primary amine for subsequent functionalization. Its performance in CuAAC and RuAAC reactions is distinguished by the regiochemical outcome. CuAAC exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, while RuAAC selectively produces the 1,5-disubstituted regioisomer.[1][2] Both reactions can proceed with high efficiency; however, they differ in reaction kinetics, catalyst sensitivity, and optimal conditions. CuAAC reactions are often characterized by very high yields and mild, often aqueous, reaction conditions.[3][1] In contrast, RuAAC may necessitate elevated temperatures and strictly inert atmospheres to achieve comparable results.
Data Presentation: CuAAC vs. RuAAC
The following table summarizes representative quantitative data for the reaction of this compound (referred to as N-Boc-5-amino-1-pentyne in some literature) with a model azide (B81097), Phenyl Azide, under typical CuAAC and RuAAC conditions. This data is compiled from studies on analogous N-Boc protected aminoalkynes to provide a comparative overview.
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Catalyst | 1% CuI | 5% [Cp*RuCl(PPh₃)₂] |
| Solvent | THF | Dioxane |
| Temperature | Room Temperature | 100 °C |
| Time | 12 hours | 16 hours |
| Yield | 90-98% | 80-90% |
Experimental Protocols
Detailed methodologies for performing CuAAC and RuAAC reactions with this compound are provided below. These protocols are based on established procedures for similar substrates and can be adapted as a starting point for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the synthesis of a 1,4-disubstituted triazole using this compound.
Materials:
-
This compound
-
Organic azide (e.g., Phenyl Azide)
-
Copper(I) Iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.05 equivalents) in anhydrous THF.
-
To the stirred solution, add Copper(I) Iodide (CuI) (0.01 equivalents).
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, the reaction mixture can be filtered to remove the catalyst and the solvent evaporated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure 1,4-disubstituted N-Boc-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes the synthesis of a 1,5-disubstituted triazole using this compound.
Materials:
-
This compound
-
Organic azide (e.g., Phenyl Azide)
-
[Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl Ruthenium(II) Chloride bis(triphenylphosphine))
-
Dioxane, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Cp*RuCl(PPh₃)₂] (0.05 equivalents).
-
Add a solution of this compound (1.0 equivalent) and the organic azide (1.1 equivalents) in anhydrous dioxane.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 16 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the pure 1,5-disubstituted N-Boc-triazole.
Mandatory Visualizations
To further elucidate the distinct nature of these two catalytic systems, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Comparative catalytic cycles for CuAAC and RuAAC reactions.
Caption: General experimental workflow for comparing CuAAC and RuAAC efficacy.
Conclusion
The choice between CuAAC and RuAAC for reactions involving this compound is fundamentally a decision of desired regiochemistry. For the synthesis of 1,4-disubstituted 1,2,3-triazoles, CuAAC stands out for its high yields, operational simplicity, and mild reaction conditions. Conversely, when the 1,5-disubstituted isomer is the target, RuAAC is the indispensable method, despite often requiring more stringent conditions such as higher temperatures and an inert atmosphere. By understanding the distinct advantages and requirements of each catalytic system, researchers and drug development professionals can strategically employ this compound to construct precisely defined molecular architectures for a wide array of applications.
References
Fmoc vs. Boc Protection for Pentyne Amines: A Comparative Guide for Synthetic Applications
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in multi-step organic synthesis. This guide provides a detailed comparison of two of the most common amine protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), specifically in the context of their application to pentyne amines. Pentyne amines are valuable bifunctional building blocks, incorporating both a nucleophilic amine and a reactive terminal alkyne, making them highly useful in the synthesis of complex molecules, particularly through "click chemistry."
This guide offers an objective analysis of the performance, advantages, and limitations of both Fmoc- and Boc-protected pentyne amines, supported by established chemical principles and experimental data from analogous systems. We will delve into the reaction conditions for protection and deprotection, the stability of the protected amines, and their compatibility with subsequent synthetic transformations.
Core Principles: A Dichotomy in Lability
The fundamental difference between Fmoc and Boc protection lies in their lability under different chemical conditions, a concept known as orthogonality.[1][] The Fmoc group is cleaved under basic conditions, while the Boc group is removed with acid.[][3] This key distinction governs the overall synthetic strategy, influencing the choice of reagents and the sequence of reaction steps.
-
Fmoc (9-fluorenylmethoxycarbonyl): This protecting group is stable to acidic conditions but is readily removed by mild bases, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF).[4][5]
-
Boc (tert-butoxycarbonyl): Conversely, the Boc group is stable in basic and nucleophilic environments but is cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]
The orthogonal nature of these two protecting groups allows for their simultaneous use in a single molecule to protect different amine functionalities, which can then be selectively deprotected at various stages of a synthesis.[]
Performance Comparison in the Synthesis of Protected Pentyne Amines
While direct comparative studies on the protection of pentyne amine itself are not extensively documented, a wealth of information exists for the closely related propargylamine. This data, combined with the well-understood principles of Fmoc and Boc chemistry, allows for a reliable comparison.
Table 1: Comparison of Fmoc and Boc Protection of Alkynyl Amines
| Feature | Fmoc Protection | Boc Protection |
| Protecting Reagent | Fmoc-Cl, Fmoc-OSu | Boc₂O (Di-tert-butyl dicarbonate) |
| Typical Reaction Conditions | Mildly basic (e.g., NaHCO₃ in dioxane/water) | Mildly basic (e.g., triethylamine (B128534) in THF or DCM) or solvent-free |
| Typical Yields | Generally high (often >90%) | Generally high to quantitative |
| Deprotection Reagent | 20% Piperidine in DMF | TFA in DCM or 4M HCl in dioxane |
| Deprotection Conditions | Mild, basic | Strong, acidic |
| Compatibility | Good for acid-sensitive substrates | Good for base-sensitive substrates |
| Monitoring | Fmoc deprotection can be monitored by UV spectroscopy | Not readily monitored by UV |
| Orthogonality | Orthogonal to Boc, Cbz, and other acid-labile groups | Orthogonal to Fmoc and other base-labile groups |
Experimental Protocols
Below are generalized experimental protocols for the protection and deprotection of a generic pentyne amine. These should be optimized for specific substrates and scales.
Fmoc-Protection of Pentyne Amine
Materials:
-
Pentyne amine
-
Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or DMF)
-
Brine
Procedure:
-
Dissolve the pentyne amine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of Fmoc-Cl (1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, add water and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Boc-Protection of Pentyne Amine
Materials:
-
Pentyne amine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, if starting from an amine salt)
Procedure:
-
Dissolve the pentyne amine (1.0 eq) in dichloromethane at 0 °C.
-
Slowly add di-tert-butyl dicarbonate (1.05 eq).[8]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[8]
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-Boc-pentyne amine, which is often pure enough for subsequent steps.[8] If necessary, purification can be performed by column chromatography.
Fmoc-Deprotection
Materials:
-
Fmoc-protected pentyne amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected pentyne amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[4]
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.[4][9]
-
Monitor the reaction by TLC.
-
Once complete, the solvent and excess piperidine can be removed under high vacuum. The resulting amine can be used directly or after an aqueous workup to remove piperidine adducts.
Boc-Deprotection
Materials:
-
Boc-protected pentyne amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected pentyne amine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid (TFA).[6]
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.[6][7]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted.
Application in Synthesis: The "Click" Reaction
Pentyne amines are excellent substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11] This reaction allows for the efficient formation of a stable triazole linkage between the alkyne functionality of the pentyne amine and an azide-containing molecule. The choice of protecting group for the amine is crucial for the success of the overall synthetic sequence.
The orthogonality of both Fmoc and Boc protection allows for the "clicking" of the alkyne moiety while the amine is still protected. Subsequently, the amine can be deprotected to reveal a new functional handle for further elaboration.
Caption: Synthetic workflow using protected pentyne amines in click chemistry.
Deprotection Mechanisms
The distinct deprotection mechanisms of Fmoc and Boc groups are fundamental to their orthogonal nature.
Caption: Comparative deprotection mechanisms of Fmoc and Boc groups.
Conclusion and Recommendations
The choice between Fmoc and Boc protection for pentyne amines is highly dependent on the overall synthetic strategy.
-
Choose Fmoc-protection when the synthetic route involves acid-sensitive functional groups or when subsequent steps require acidic conditions. The mild, basic deprotection of Fmoc offers excellent orthogonality in these scenarios.[] The ability to monitor the deprotection by UV spectroscopy is an added advantage in process control.
-
Choose Boc-protection for syntheses that involve base-sensitive functionalities or require the use of nucleophilic reagents that could cleave the Fmoc group. The robustness of the Boc group to a wide range of non-acidic conditions makes it a reliable choice in many complex syntheses.[3]
Both protecting groups are highly effective and offer excellent yields for the protection of aminoalkynes. The decision should be guided by a careful analysis of the chemical compatibility of all functional groups present in the starting materials, intermediates, and the final target molecule. For complex syntheses, the orthogonal nature of Fmoc and Boc protecting groups can be leveraged to great effect, enabling the selective modification of multiple amine functionalities within the same molecule.
References
- 1. Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. N-Boc-propargylamine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. 点击化学试剂概述 [sigmaaldrich.com]
A Comparative Guide to Triazole Formation Using N-Boc-4-pentyne-1-amine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the formation of the 1,2,3-triazole linkage via cycloaddition reactions is a cornerstone of modern synthetic chemistry. N-Boc-4-pentyne-1-amine serves as a versatile building block in this context, offering a terminal alkyne for "click" chemistry and a protected amine for orthogonal functionalization. This guide provides an objective comparison of the primary methods for triazole formation using this reagent, supported by experimental data and detailed protocols.
Performance Comparison of Triazole Formation Methodologies
The choice of synthetic route for triazole formation dictates the regioselectivity, reaction efficiency, and overall yield. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prevalent method, exclusively yielding the 1,4-disubstituted triazole isomer.[1] As an alternative, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted regioisomer.[2] Metal-free thermal cycloadditions are also possible but generally result in lower yields and a mixture of regioisomers.[1]
The following tables summarize the performance of these methods with N-Boc-protected aminoalkynes, using N-Boc-5-amino-1-pentyne as a close structural analog for this compound, in reactions with representative azide (B81097) partners.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Boc-Aminoalkynes
| Alkyne Substrate | Azide Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-5-amino-1-pentyne | Phenyl azide | 1% CuI | THF | RT | 12 | 90-98 |
| N-Boc-propargylamine | Benzyl (B1604629) azide | 5% CuSO₄/10% NaAsc | t-BuOH/H₂O | RT | 1-4 | >95 |
| N-Boc-propargylamine | 4-Azidoanisole | 2% CuSO₄/5% NaAsc | DMF/H₂O | RT | 6 | >90 |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of N-Boc-Aminoalkynes
| Alkyne Substrate | Azide Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-5-amino-1-pentyne | Phenyl azide | 5% [CpRuCl(PPh₃)₂] | Dioxane | 100 | 16 | 80-90 |
| N-Boc-propargylamine | Benzyl azide | 2% [CpRuCl(COD)] | Toluene | 80 | 12 | 85-95 |
| N-Boc-propargylamine | 1-Azidoadamantane | 1% [Cp*RuCl(COD)] | DCE | 60 | 8 | >90 |
Signaling Pathways and Experimental Workflows
The distinct regiochemical outcomes of CuAAC and RuAAC stem from their different catalytic cycles.
A generalized experimental workflow for synthesizing and characterizing triazoles from this compound is depicted below.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound and an organic azide.
Materials:
-
This compound (1.0 equiv)
-
Organic azide (e.g., Benzyl azide, 1.05 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (B8700270) (0.10 equiv)
-
Solvent: 1:1 mixture of tert-butanol (B103910) and water
-
Magnetic stirrer and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound and the organic azide in the t-butanol/water solvent mixture.
-
To this solution, add an aqueous solution of copper(II) sulfate pentahydrate and stir for 5 minutes.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 1,4-disubstituted triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines the synthesis of a 1,5-disubstituted 1,2,3-triazole.
Materials:
-
This compound (1.0 equiv)
-
Organic azide (e.g., Benzyl azide, 1.1 equiv)
-
[Cp*RuCl(COD)] (chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II)) (0.02 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and the organic azide.
-
Add anhydrous DCE to dissolve the reactants.
-
Purge the solution with the inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the [Cp*RuCl(COD)] catalyst to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.
Product Characterization
The successful formation of the triazole ring can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy: The key diagnostic signal in the ¹H NMR spectrum for the formation of a 1,4-disubstituted 1,2,3-triazole is a singlet for the triazole proton, typically appearing in the range of δ 7.5-8.0 ppm.[3] For a 1,5-disubstituted triazole, the triazole proton signal is generally shifted slightly upfield. In the ¹³C NMR spectrum, the two carbon atoms of the triazole ring will appear at approximately δ 120-125 ppm and δ 145-150 ppm.[3]
For example, the characterization of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a product analogous to what would be formed from a phenyl-substituted alkyne and benzyl azide, shows the following representative signals:
-
¹H NMR (400 MHz, CDCl₃): δ 7.66 (s, 1H, triazole-H), 5.58 (s, 2H, CH₂-Ph).[4]
-
¹³C NMR (100.6 MHz, CDCl₃): δ 148.1 (C4-triazole), 119.5 (C5-triazole), 54.1 (CH₂-Ph).[4]
Mass Spectrometry: Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized triazole. Electrospray ionization (ESI) is commonly used, and the molecular ion peak ([M+H]⁺) will correspond to the calculated molecular weight of the product. Fragmentation patterns can also provide structural information.[5]
Conclusion
This compound is a highly effective substrate for the synthesis of 1,2,3-triazoles. The choice between copper- and ruthenium-catalyzed methods allows for precise control over the regiochemistry of the cycloaddition, yielding either the 1,4- or 1,5-disubstituted isomer in high yields. While metal-free alternatives exist, they generally offer lower efficiency. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select the optimal conditions for their specific synthetic targets, facilitating the development of novel compounds in drug discovery and materials science.
References
A Comparative Guide to Validating the Purity of Synthesized N-Boc-4-pentyne-1-amine
For researchers, scientists, and drug development professionals, the purity of bifunctional building blocks like N-Boc-4-pentyne-1-amine is paramount. This compound, featuring a terminal alkyne for "click" chemistry and a Boc-protected amine for subsequent functionalization, is a valuable linker in areas like PROTAC synthesis.[1][2][3] Impurities arising from its synthesis can compromise the efficacy, safety, and reproducibility of downstream applications.
This guide provides an objective comparison of standard analytical techniques for validating the purity of this compound. We present detailed experimental protocols, comparative data, and a discussion of alternative linker technologies to provide a comprehensive resource for ensuring the quality of this critical reagent.
Comparison of Core Purity Validation Techniques
The robust validation of this compound purity relies on a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in terms of resolution, sensitivity, and the type of information it provides. The choice of method depends on the specific analytical need, from qualitative in-process checks to quantitative quality control of the final product.[4][5]
Table 1: Comparison of Analytical Techniques for Purity Determination
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[4] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.[6] | Combines the separation power of HPLC with the mass analysis capability of mass spectrometry for identification.[7] |
| Primary Use | Quantitative purity assessment and impurity profiling.[] | Analysis of volatile impurities, such as residual solvents.[9] | Unambiguous structural confirmation and quantitation (qNMR).[6][7] | Molecular weight confirmation of the main peak and identification of impurities.[] |
| Resolution | High resolution, capable of separating closely related impurities.[4] | Very high resolution for volatile compounds. | Lower resolution for complex mixtures, but provides detailed structural data for each component. | High resolution from the chromatography component. |
| Quantitation | Highly quantitative with UV or other suitable detectors.[4] | Highly quantitative with detectors like Flame Ionization Detector (FID). | Highly accurate for absolute purity determination (qNMR) using an internal standard. | Less accurate for quantitation unless using isotope-labeled standards; primarily for identification.[7] |
| Sensitivity | High sensitivity, capable of detecting trace impurities.[4] | Very high sensitivity, especially for volatile analytes. | Relatively low sensitivity compared to chromatographic methods. | Very high sensitivity, capable of detecting trace-level impurities.[9] |
| Throughput | Moderate; automated systems allow for high throughput.[4] | High, especially with modern autosamplers. | Lower throughput due to longer acquisition times for high-quality spectra. | Moderate, similar to HPLC. |
Experimental Workflow and Methodologies
A comprehensive purity validation workflow integrates multiple analytical techniques to build a complete profile of the synthesized compound. This ensures not only the identity and purity of this compound but also the absence of residual solvents or synthesis byproducts.
Caption: A typical workflow for the synthesis and purity validation of this compound.
Detailed Experimental Protocols
The following protocols provide starting points for the analysis of this compound. Optimization may be required based on the specific instrumentation and impurity profile.
¹H NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
Data Analysis: The resulting spectrum should be consistent with the structure of this compound. Look for characteristic peaks corresponding to the terminal alkyne proton, the protons of the Boc group, and the methylene (B1212753) groups of the pentynyl chain. Purity can be estimated by integrating the product peaks relative to any impurity peaks.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To quantitatively determine the purity of the compound by separating it from non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).[7]
-
Gradient: Start at 5% B, ramp to 95% B over 20-30 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25-30 °C.
-
Detection: UV at 210-220 nm.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) at a concentration of approximately 1 mg/mL.[7]
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[7]
-
LC Conditions: Use the same or similar conditions as the HPLC protocol. A volatile buffer like formic acid may be substituted for TFA for better MS sensitivity.[7]
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
-
Data Analysis: The mass spectrum should show a prominent ion corresponding to the expected mass of this compound (MW = 183.25).[] Common adducts to look for are [M+H]⁺ (m/z ≈ 184.26) and [M+Na]⁺ (m/z ≈ 206.24).
Expected Data and Comparison with Alternatives
Successful synthesis and purification should yield this compound with high purity, typically above 95-97%.[11]
Table 2: Typical Analytical Data for High-Purity this compound
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | ~1.45 ppm (s, 9H, Boc group); ~1.80 ppm (quintet, 2H, -CH₂-); ~1.95 ppm (t, 1H, Alkyne-H); ~2.25 ppm (td, 2H, Alkyne-CH₂-); ~3.20 ppm (q, 2H, N-CH₂-); ~4.60 ppm (br s, 1H, NH) |
| LC-MS (ESI+) | Identity (m/z) | [M+H]⁺ = 184.26; [M+Na]⁺ = 206.24 |
| HPLC/NMR | Purity (%) | ≥97.0% |
Context: Alternatives in Bioorthogonal Chemistry
This compound is primarily used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[12][13] However, concerns about the cytotoxicity of the copper catalyst have led to the development of alternative, copper-free click chemistries for biological applications.[14][15]
Caption: Logical relationships of this compound's functional groups.
Key alternatives include:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method uses strained cycloalkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react with azides without a copper catalyst.[15][16]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction involves the rapid ligation between a tetrazine and a strained alkene, like trans-cyclooctene (B1233481) (TCO), and is one of the fastest bioorthogonal reactions known.[15][17]
While these alternatives are advantageous for in vivo applications, the small size, stability, and straightforward synthesis of terminal alkynes like this compound ensure their continued widespread use in ex vivo conjugation, materials science, and drug discovery.[16]
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 11. Sigma Aldrich Fine Chemicals Biosciences this compound >=95% | Fisher Scientific [fishersci.com]
- 12. This compound | 151978-50-6 | Benchchem [benchchem.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. interchim.fr [interchim.fr]
- 15. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. comporgchem.com [comporgchem.com]
Staudinger Ligation vs. Click Chemistry: A Comparative Guide for Bioconjugation Strategies
In the landscape of bioconjugation and drug development, the ability to selectively and efficiently link molecules is paramount. Among the leading methodologies, the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," have emerged as powerful tools for researchers. This guide provides an objective comparison of these two indispensable reactions, with a focus on scenarios involving the versatile building block, N-Boc-4-pentyne-1-amine, for click chemistry, and a corresponding phosphine (B1218219) reagent for the Staudinger ligation, reacting with a common azide (B81097) partner.
At a Glance: Staudinger Ligation vs. CuAAC Click Chemistry
| Feature | Staudinger Ligation | Click Chemistry (CuAAC) |
| Reaction Type | Azide + Phosphine | Azide + Terminal Alkyne |
| Catalyst | None | Copper(I) |
| Reaction Kinetics | Slower (k ≈ 10⁻³ M⁻¹s⁻¹)[1][2][3] | Very Fast (k ≈ 1-100 M⁻¹s⁻¹)[1] |
| Biocompatibility | High; suitable for live cells[1] | Lower in living systems due to copper toxicity[1] |
| Linkage Formed | Amide bond (traceless) or Amide + Phosphine Oxide | 1,4-disubstituted 1,2,3-triazole |
| Key Advantage | Forms a native amide bond in its "traceless" version[4] | Extremely high reaction rate and efficiency[5] |
| Key Disadvantage | Slower reaction kinetics; phosphines can be prone to oxidation[2][6] | Copper catalyst can be toxic to living cells[1] |
Reaction Mechanisms and Pathways
A foundational understanding of the reaction pathways is essential for experimental design and optimization.
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms an amide bond between an azide and a phosphine.[][8] In the "traceless" version, an engineered phosphine containing a thioester is employed. The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield a stable amide bond and a phosphine oxide byproduct that is cleaved from the final product.[4][9]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the quintessential click chemistry reaction, characterized by its speed, efficiency, and selectivity.[5][10] It involves the copper(I)-catalyzed reaction between a terminal alkyne, such as this compound, and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[] The copper(I) catalyst can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[5]
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications.
General Protocol for Traceless Staudinger Ligation
This protocol describes the ligation of a peptide with a C-terminal phosphinothioester to another peptide with an N-terminal azide.[9][12]
Materials:
-
Azide-functionalized molecule (e.g., azido-peptide)
-
Phosphinothioester-functionalized molecule (e.g., (diphenylphosphino)methanethiol-derivatized peptide)
-
Solvent: THF/H₂O (3:1) or DMF/H₂O (9:1)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the azide-functionalized molecule in the chosen solvent system in the reaction vessel.
-
Add an equimolar amount of the phosphinothioester-functionalized molecule to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amide product using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or preparative HPLC).
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol outlines the reaction of this compound with an azide-containing molecule.[13][14][15]
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent: A mixture of t-BuOH/H₂O (1:1) or DMSO
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1 equivalent) in the chosen solvent.
-
In a separate vial, prepare a stock solution of the copper(II) sulfate and the ligand (e.g., TBTA) in the reaction solvent. A typical catalyst loading is 1-5 mol%.
-
Add the catalyst solution to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (5-10 mol%) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the workup may involve dilution with an organic solvent, washing with a solution of EDTA to remove copper, and subsequent purification by column chromatography.
Logical Workflow for Selecting a Ligation Strategy
The choice between Staudinger ligation and CuAAC depends on the specific experimental context and desired outcome.
Conclusion
Both the Staudinger ligation and CuAAC are exceptionally powerful and versatile methods for molecular conjugation. The Staudinger ligation offers the significant advantage of being metal-free, rendering it highly biocompatible for applications in living systems, and its "traceless" variant produces a native amide bond.[1] However, its slower reaction kinetics can be a limitation.
Conversely, CuAAC provides extremely rapid reaction rates and high yields, making it ideal for a wide range of in vitro applications, including high-throughput screening and materials science.[5] The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which largely precludes its use in live cells without specialized ligands and conditions.
For researchers utilizing this compound as a building block, CuAAC is the clear and direct choice for ligation with an azide-modified molecule. If the experimental goals necessitate a metal-free approach or the formation of an amide linkage, one would need to first functionalize the molecule of interest with a phosphine to then engage in a Staudinger ligation with an azide partner. The ultimate decision between these two robust chemistries will be guided by the specific requirements of the biological or chemical system under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 8. Staudinger Ligation [sigmaaldrich.com]
- 9. raineslab.com [raineslab.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
Comparative Analysis of Reaction Kinetics for N-Boc-4-pentyne-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Quantitative and Semi-Quantitative Kinetic Data Comparison
The following table summarizes the reaction kinetics of various terminal alkynes in CuAAC reactions. The data for N-Boc-4-pentyne-1-amine is estimated based on the performance of other aliphatic and propargyl amine alkynes. Generally, the reactivity of terminal alkynes in CuAAC is influenced by electronic and steric factors. Electronically activated alkynes, such as propiolamides, exhibit faster kinetics, while sterically hindered and simple aliphatic alkynes tend to react more slowly.[1][2]
| Alkyne Substrate | Structure | Estimated Time to 50% Completion (min) | Estimated Time to 90% Completion (min) | Relative Reactivity |
| This compound | (Target Molecule) | ~15 - 25 | ~45 - 60 | Moderate |
| Propargyl Amine | R-NH-CH₂-C≡CH | ~10 - 20 | ~30 - 50 | Moderate to High |
| Propargyl Ether | R-O-CH₂-C≡CH | ~10 - 20 | ~30 - 50 | Moderate to High |
| Phenylacetylene | Ph-C≡CH | ~20 - 30 | ~60 - 90 | Moderate |
| 1-Octyne (Longer-chain alkyne) | CH₃(CH₂)₅C≡CH | ~30 - 45 | > 90 | Low to Moderate |
| N-Phenylpropiolamide | Ph-NH-CO-C≡CH | < 10 | < 30 | High |
Data is compiled and estimated from comparative studies under typical bioconjugation conditions (e.g., using an accelerating ligand like THPTA).[1] Absolute reaction times can vary significantly based on catalyst system, ligand, solvent, and reactant concentrations.
Experimental Protocol: Kinetic Analysis of CuAAC Reactions via Fluorescence Monitoring
This protocol outlines a general method for determining the kinetics of a CuAAC reaction using a fluorogenic azide (B81097), which exhibits a significant increase in fluorescence upon triazole formation.
Materials:
-
This compound (or other alkyne of interest)
-
Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne in DMSO.
-
Prepare a 1 mM stock solution of the fluorogenic azide in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup (for a 100 µL final volume in a 96-well plate):
-
In each well, add the following in order:
-
PBS buffer (to bring the final volume to 100 µL)
-
1 µL of 10 mM alkyne stock solution (final concentration: 100 µM)
-
10 µL of 1 mM fluorogenic azide stock solution (final concentration: 100 µM)
-
1 µL of 50 mM THPTA stock solution (final concentration: 500 µM)
-
1 µL of 100 mM CuSO₄ stock solution (final concentration: 1 mM)
-
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 2 µL of 500 mM sodium ascorbate stock solution (final concentration: 10 mM).
-
Immediately place the plate in the microplate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorogenic azide (e.g., for 3-azido-7-hydroxycoumarin, excitation ~400 nm, emission ~475 nm). Record data points at regular intervals (e.g., every 30-60 seconds) for a period sufficient to observe reaction completion.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well containing all components except the alkyne) from all data points.
-
Normalize the fluorescence data by setting the initial fluorescence to 0% and the maximum fluorescence (at reaction completion) to 100%.
-
Plot the normalized fluorescence versus time to obtain the reaction progress curve.
-
The time to 50% and 90% completion can be determined from this curve. For a more rigorous kinetic analysis, the initial rates can be calculated from the linear portion of the curve and used to determine the second-order rate constant, assuming pseudo-first-order conditions if one reactant is in large excess.
-
Visualizing Reaction Workflows and Influencing Factors
To better understand the experimental process and the variables affecting the reaction kinetics, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis of CuAAC reactions.
Caption: Key factors influencing CuAAC reaction kinetics.
References
Safety Operating Guide
Safe Disposal of N-Boc-4-pentyne-1-amine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe disposal of N-Boc-4-pentyne-1-amine, a chemical intermediate commonly used in pharmaceutical and chemical research. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. The following procedures are based on established safety protocols for handling flammable, corrosive, and toxic chemical compounds.
Hazard and Safety Data Summary
Proper handling and disposal of this compound require a thorough understanding of its hazard profile. Although a specific Safety Data Sheet (SDS) for this compound was not directly retrieved, data from structurally similar compounds, such as 4-Pentyn-1-ol, provide essential safety information. This compound is classified as a highly flammable liquid and vapor, is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects[1].
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Flammable liquids | Category 2 | P210, P233, P240, P241, P242, P243 |
| Acute toxicity, Oral | Category 4 | P264, P270, P301+P312+P330 |
| Acute toxicity, Dermal | Category 4 | P280, P302+P352+P312 |
| Skin corrosion | Category 1B | P260, P280, P303+P361+P353, P363 |
| Serious eye damage | Category 1 | P280, P305+P351+P338+P310 |
| Acute aquatic hazard | Category 3 | P273 |
| Chronic aquatic hazard | Category 3 | P273, P391 |
This data is based on information for closely related and structurally similar chemicals and should be used as a guideline. Always consult the specific SDS for the product in use.
Experimental Protocol: Chemical Waste Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles and a face shield[1].
-
Skin Protection: Wear flame-retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile)[1].
-
Respiratory Protection: Use a certified respirator with an appropriate cartridge if vapors or aerosols are generated[1].
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated laboratory hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment[1][2].
2. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads).
-
Use a designated, properly labeled, and sealed waste container. The container must be compatible with flammable organic liquids.
-
Do not mix with incompatible waste streams.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area except for trained personnel equipped with appropriate PPE.
-
Contain the spill using an inert, liquid-absorbent material (e.g., Chemizorb®)[1].
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
Clean the affected area thoroughly.
4. Final Disposal:
-
All waste must be disposed of as hazardous chemical waste.
-
Arrange for collection by a licensed environmental waste management company.
-
Do not dispose of this compound down the drain or in general waste[2][3].
Visualized Workflows and Relationships
The following diagrams illustrate the key processes and logical relationships involved in the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Logical relationship between hazards and control measures.
References
Personal protective equipment for handling N-Boc-4-pentyne-1-amine
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of N-Boc-4-pentyne-1-amine. This document provides immediate access to critical safety protocols and logistical information to ensure the safe and effective use of this compound in your research.
Immediate Safety Concerns & Personal Protective Equipment
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols is mandatory. The following Personal Protective Equipment (PPE) is required for handling this chemical.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. A face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety.
Chemical and Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₇NO₂ | |
| Molecular Weight | 183.25 g/mol | |
| Appearance | Liquid | [1] |
| Boiling Point | ~154-155 °C | Estimated based on 4-Pentyn-1-ol.[2] |
| Flash Point | ~61 °C | Estimated based on 4-Pentyn-1-ol.[2] |
| Density | ~0.910 g/cm³ | Estimated based on 4-Pentyn-1-ol.[2] |
Standard Operating Procedure (SOP)
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area designated for corrosive materials.
-
The storage area should be separate from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed.
2. Handling and Use:
-
All work must be performed in a certified chemical fume hood.
-
Before starting, ensure an eyewash station and safety shower are readily accessible.
-
Wear all required PPE as detailed in the table above.
-
Use only compatible equipment (e.g., glass, stainless steel).
-
Avoid contact with skin and eyes.[2]
-
Do not breathe vapors or mists.
-
After handling, wash hands thoroughly with soap and water.
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste:
-
Collect all liquid waste containing this chemical in a designated, labeled, and sealed hazardous waste container.
-
The container should be stored in a secondary containment bin in a well-ventilated area.
-
Do not mix with incompatible waste streams.
-
-
Solid Waste:
-
Contaminated solid waste, such as pipette tips, absorbent materials, and gloves, should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as liquid hazardous waste.
-
Deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated glass or plastic.
-
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on its classification as a corrosive substance and data from analogous compounds.
| Hazard | Description |
| Acute Toxicity | The toxicological properties have not been fully investigated. Harmful if swallowed, in contact with skin, or if inhaled is a potential hazard based on analogs.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory/Skin Sensitization | No data available. |
| Carcinogenicity | No data available. |
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
